BMS-986458
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H34ClN9O3 |
|---|---|
Molecular Weight |
628.1 g/mol |
IUPAC Name |
3-[6-[[(3R,4R)-1-[5-chloro-4-[(1-methyl-2-oxo-3H-indol-5-yl)amino]pyrimidin-2-yl]-3-methylpiperidin-4-yl]amino]-1-methylindazol-3-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C32H34ClN9O3/c1-17-16-42(32-34-15-23(33)30(38-32)36-19-5-8-25-18(12-19)13-28(44)40(25)2)11-10-24(17)35-20-4-6-21-26(14-20)41(3)39-29(21)22-7-9-27(43)37-31(22)45/h4-6,8,12,14-15,17,22,24,35H,7,9-11,13,16H2,1-3H3,(H,34,36,38)(H,37,43,45)/t17-,22?,24-/m1/s1 |
InChI Key |
JALIPZPFONOAJA-ZKGBLMBJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of BMS-986458: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to BCL6 and Its Role in Lymphoma
B-cell lymphoma 6 (BCL6) is a transcriptional repressor protein that plays a crucial role in the development and maturation of germinal center B-cells.[3] It orchestrates the balance between cell proliferation, apoptosis, and DNA damage response, allowing for the generation of high-affinity antibodies.[3] However, the aberrant overexpression of BCL6 is a key driver in several types of B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL).[3] By suppressing tumor suppressor genes, BCL6 promotes the survival and proliferation of lymphoma cells, making it a prime therapeutic target.
Core Mechanism of Action: Targeted Protein Degradation
BMS-986458 is a heterobifunctional molecule, also known as a proteolysis-targeting chimera (PROTAC). Its mechanism of action is not to inhibit BCL6 activity directly, but to induce its degradation via the ubiquitin-proteasome system. This is achieved through the following steps:
-
Ternary Complex Formation: this compound is composed of three key components: a ligand that binds to the BCL6 protein, a ligand that binds to the cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.[4][5] The molecule facilitates the formation of a ternary complex, bringing BCL6 and CRBN into close proximity.[4]
-
Ubiquitination: Once the ternary complex is formed, the E3 ubiquitin ligase complex, which includes CRBN, is activated. This complex then tags the BCL6 protein with a chain of ubiquitin molecules.[4]
-
Proteasomal Degradation: The polyubiquitinated BCL6 protein is recognized by the proteasome, the cell's protein degradation machinery. The proteasome then unfolds and degrades BCL6 into smaller peptides, effectively eliminating it from the cell.[4]
This targeted degradation of BCL6 leads to the inhibition of BCL6-mediated signaling and downstream survival pathways, ultimately resulting in the suppression of tumor cell growth.[3]
Signaling Pathways and Downstream Effects
The degradation of BCL6 by this compound initiates a cascade of downstream effects that contribute to its anti-tumor activity:
-
Cell Cycle Control and Anti-Proliferative Signaling: Transcriptomic analysis has revealed that BCL6 degradation modulates a regulon of genes associated with cell-cycle checkpoints and anti-proliferative signaling pathways.[6][7] This leads to a halt in the uncontrolled proliferation of lymphoma cells.
-
Interferon Response: The degradation of BCL6 also impacts interferon response pathways, which can play a role in the immune system's recognition of tumor cells.[6][7]
-
Upregulation of CD20 Expression: A significant finding is that this compound treatment leads to a broad enhancement of CD20 transcription and surface expression on lymphoma cells, with increases of up to 20-fold observed within 72 hours in multiple DLBCL cell line models.[6][7] CD20 is a key target for established anti-lymphoma therapies like rituximab. The upregulation of CD20 by this compound suggests a potential for synergistic effects when used in combination with anti-CD20 agents.[4][6]
-
Immunomodulation of the Tumor Microenvironment: this compound has been shown to phenotypically modulate T-follicular helper (Tfh) cell populations in vitro and in immunocompetent mice without affecting their viability.[6] This suggests that beyond its direct anti-tumor effects, this compound may also exert an influence on the tumor microenvironment.
Below is a diagram illustrating the core mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound from preclinical studies.
Table 1: In Vitro Potency and Efficacy
| Parameter | Cell Line | Value | Reference |
| BCL6 Degradation EC50 | SU-DHL-4 | 2 nM | [8] |
| OCI-LY-1 | 0.2 nM | [8] | |
| BCL6 Degradation DC50 | WSU-DLCL-2 | 0.11 nM | [8] |
| OCI-LY-1 | 0.14 nM | [8] | |
| Antiproliferative IC50 | OCI-LY-1 | 1.2 nM | [8] |
| CD20 Expression Increase | DLBCL cell lines | Up to 20-fold in 72h | [6][7] |
Table 2: In Vivo Pharmacokinetics (at 3 mg/kg oral dose)
| Species | Cmax (µM) | tmax (h) | AUC24 (µM·h) | Oral Bioavailability (%) | Reference |
| Mouse | 24.9 | 0.5 | 75.6 | 53 | [8] |
| Rat | 9.49 | 2.33 | 44.6 | ~100 | [8] |
| Dog | 15.1 | 2 | 72.2 | 67 | [8] |
Table 3: Clinical Efficacy (Phase 1 Results in R/R NHL)
| Parameter | Value | Reference |
| Objective Response Rate (ORR) | 81% (in 21 evaluable patients) | [9] |
| Complete Response Rate (CRR) | 23.8% (in 21 evaluable patients) | [9] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies on this compound are not publicly available. The following are generalized descriptions of the methodologies based on the available information and standard practices.
5.1 In Vitro BCL6 Degradation Assays (Western Blot)
A common method to assess protein degradation is Western blotting.
-
Cell Culture: NHL cell lines (e.g., SU-DHL-4, OCI-LY-1) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BCL6. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction.
-
Data Analysis: The intensity of the bands corresponding to BCL6 and the loading control is quantified. The level of BCL6 is normalized to the loading control, and the percentage of remaining BCL6 compared to the vehicle-treated control is calculated to determine the extent of degradation.
5.2 Cell Proliferation Assays
To measure the antiproliferative activity of this compound, assays such as the CellTiter-Glo® Luminescent Cell Viability Assay are typically used.
-
Cell Seeding: NHL cells are seeded in multi-well plates at a specific density.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours).
-
Reagent Addition: A reagent that measures ATP levels (indicative of cell viability) is added to each well.
-
Signal Measurement: The luminescent signal, which is proportional to the number of viable cells, is measured using a luminometer.
-
Data Analysis: The data is used to generate dose-response curves and calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
5.3 In Vivo Xenograft Models
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are used to evaluate the in vivo efficacy of this compound.
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID) are used.
-
Tumor Implantation: For CDX models, cultured NHL cells are implanted subcutaneously into the mice. For PDX models, tumor fragments from patients are implanted.
-
Tumor Growth and Randomization: Once the tumors reach a certain size, the mice are randomized into different treatment groups (vehicle control and different doses of this compound).
-
Drug Administration: this compound is administered orally, typically once daily.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly.
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Survival benefits may also be assessed.
Below is a diagram illustrating a typical experimental workflow for evaluating a BCL6 degrader.
Conclusion
This compound represents a novel and promising therapeutic strategy for patients with relapsed/refractory non-Hodgkin's lymphoma. Its unique mechanism of action, which involves the targeted degradation of the oncoprotein BCL6, leads to a multi-modal anti-tumor effect encompassing cell-intrinsic and immune-modulatory pathways. The preclinical data demonstrate potent and selective BCL6 degradation, resulting in significant anti-tumor activity in vitro and in vivo. Early clinical data further support its potential, showing encouraging response rates in a heavily pre-treated patient population. The ability of this compound to upregulate CD20 expression also opens up exciting possibilities for combination therapies. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of this first-in-class BCL6 degrader.
References
- 1. BCL6 in Lymphoma: this compound and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 2. BMS 986458 - AdisInsight [adisinsight.springer.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. ashpublications.org [ashpublications.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bristol Myers Squibb - Bristol Myers Squibb Presents Data Across Targeted Protein Degradation Research Including CELMoD™ Agents and BCL6 Ligand-Directed Degrader at EHA 2025 [news.bms.com]
The Degradation Pathway of BMS-986458: A Technical Guide to a First-in-Class BCL6 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986458 is a first-in-class, orally bioavailable, selective B-cell lymphoma 6 (BCL6) protein degrader currently under clinical investigation for the treatment of relapsed/refractory non-Hodgkin lymphoma. As a heterobifunctional molecule, this compound functions as a ligand-directed degrader (LDD), inducing the degradation of BCL6 through the ubiquitin-proteasome system. This technical guide provides an in-depth overview of the this compound-mediated BCL6 degradation pathway, summarizing key preclinical quantitative data, outlining experimental methodologies, and visualizing the core mechanisms of action.
Introduction to BCL6 and its Role in Lymphoma
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that plays a critical role in the formation and maintenance of germinal centers, essential for adaptive immunity. However, the aberrant expression of BCL6 is a key oncogenic driver in several B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). By repressing genes involved in cell cycle control, DNA damage response, and apoptosis, BCL6 promotes the proliferation and survival of malignant B-cells. Consequently, the targeted degradation of the BCL6 protein presents a promising therapeutic strategy for these cancers.
The Molecular Mechanism of this compound
This compound is designed to specifically induce the degradation of the BCL6 protein. Its mechanism of action is centered on the recruitment of the E3 ubiquitin ligase cereblon (CRBN) to the BCL6 protein.
The key steps in the this compound-mediated degradation of BCL6 are:
-
Ternary Complex Formation: this compound, a heterobifunctional molecule, possesses two distinct binding moieties. One end binds to the BCL6 protein, while the other binds to the cereblon (CRBN) E3 ubiquitin ligase. This simultaneous binding results in the formation of a ternary complex, bringing BCL6 and CRBN into close proximity.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase activity of CRBN is directed towards BCL6. CRBN, as part of the broader CRL4-CRBN E3 ubiquitin ligase complex, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BCL6 protein. This results in the formation of a polyubiquitin (B1169507) chain on BCL6.
-
Proteasomal Degradation: The polyubiquitinated BCL6 protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and proteolytically degrades BCL6 into small peptides, effectively eliminating the oncoprotein from the cell. This compound is then released to engage with another BCL6 protein, acting in a catalytic manner.
Quantitative Preclinical Data
The preclinical development of this compound has generated significant quantitative data demonstrating its potency and efficacy in vitro and in vivo.
In Vitro Degradation and Anti-proliferative Activity
This compound induces potent and rapid degradation of BCL6 in various non-Hodgkin lymphoma cell lines, leading to significant anti-proliferative effects.
| Cell Line | Assay Type | Parameter | Value (nM) |
| OCI-LY-1 | BCL6 Degradation | DC50 | 0.14 |
| WSU-DLCL-2 | BCL6 Degradation | DC50 | 0.11 |
| OCI-LY-1 | BCL6 Degradation (HiBiT) | EC50 | 0.2 |
| SU-DHL-4 | BCL6 Degradation (HiBiT) | EC50 | 2 |
| OCI-LY-1 | Anti-proliferation | IC50 | 1.2 |
-
DC50: The concentration of the drug that results in 50% degradation of the target protein.
-
EC50: The concentration of a drug that gives a half-maximal response.
-
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
In Vivo Pharmacokinetics
Pharmacokinetic studies in multiple species have demonstrated that this compound is orally bioavailable.
| Species | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC24 (µM·h) | Oral Bioavailability (%) |
| Mouse | 3 | Oral | 24.9 | 0.5 | 75.6 | 53 |
| Rat | 3 | Oral | 9.49 | 2.33 | 44.6 | ~100 |
| Dog | 3 | Oral | 15.1 | 2 | 72.2 | 67 |
-
Cmax: Maximum (or peak) serum concentration that a drug achieves.
-
Tmax: The time at which the Cmax is observed.
-
AUC24: The area under the plasma concentration-time curve over 24 hours.
Downstream Signaling and Biological Consequences
The degradation of BCL6 by this compound leads to a cascade of downstream effects that contribute to its anti-tumor activity.
-
Modulation of BCL6 Regulon: Transcriptomic analysis has shown that BCL6 degradation modulates a regulon associated with cell-cycle checkpoints, anti-proliferative signaling, and interferon response pathways.
-
Upregulation of CD20: A notable consequence of BCL6 degradation is the enhanced transcription and surface expression of CD20, a key therapeutic target in B-cell malignancies. This upregulation can be as much as 20-fold within 72 hours in DLBCL cell line models. This provides a strong rationale for combination therapy with anti-CD20 monoclonal antibodies like rituximab.
-
Impact on Tumor Microenvironment: this compound has been shown to phenotypically modulate follicular helper T cells (Tfh) and regulatory T cells (Treg) in the tumor microenvironment, promoting their transformation without affecting cell viability.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
BCL6 Degradation Assessment (HiBiT Assay)
The HiBiT assay is a sensitive method for quantifying protein levels based on bioluminescence.
-
Principle: A small 11-amino-acid tag (HiBiT) is attached to the protein of interest (BCL6). In the presence of a lytic detection reagent containing the Large BiT (LgBiT) protein and substrate, the HiBiT and LgBiT proteins combine to form a functional NanoLuc® luciferase, generating a luminescent signal that is proportional to the amount of HiBiT-tagged BCL6.
-
Protocol:
-
Cell Seeding: Seed lymphoma cells (e.g., SU-DHL-4, OCI-LY-1) engineered to express HiBiT-tagged BCL6 in opaque-walled multiwell plates.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for the desired time (e.g., 4-24 hours).
-
Lysis and Detection: Add Nano-Glo® HiBiT Lytic Detection Reagent to each well.
-
Incubation: Incubate the plates at room temperature for 10 minutes to allow for cell lysis and stabilization of the luminescent signal.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescent signal to the vehicle-treated controls to determine the percentage of remaining BCL6. Plot the percentage of BCL6 remaining against the log concentration of this compound and fit a dose-response curve to calculate the DC50 and Dmax (maximum degradation).
-
**5.2 Cell Viability Assessment
A Deep Dive into the BMS-986458 and Cereblon E3 Ligase Interaction: A Technical Guide for Drug Development Professionals
Introduction
Core Mechanism: A Cereblon-Mediated Takedown of BCL6
BMS-986458 functions as a "molecular glue," inducing proximity between BCL6 and cereblon, a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[1][5] The process unfolds through the formation of a ternary complex, where this compound simultaneously binds to both BCL6 and cereblon.[4] This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to a lysine (B10760008) residue on the BCL6 protein. The resulting polyubiquitinated BCL6 is then recognized and degraded by the 26S proteasome.[4] This targeted degradation of BCL6 leads to the inhibition of its downstream signaling pathways, which are crucial for the survival and proliferation of certain cancer cells.[4]
Below is a diagram illustrating the signaling pathway of this compound-mediated BCL6 degradation.
References
- 1. This compound: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - American Chemical Society [acs.digitellinc.com]
- 2. BCL6 in Lymphoma: this compound and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Facebook [cancer.gov]
- 5. This compound a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin's Lymphoma | Semantic Scholar [semanticscholar.org]
Preclinical Profile of BMS-986458: A Novel BCL6-Targeting CARM-1 Degrader
For Immediate Release: Shanghai, China – December 10, 2025 – Bristol Myers Squibb's BMS-986458, a first-in-class, orally bioavailable bifunctional cereblon-dependent ligand-directed degrader (LDD) of B-cell lymphoma 6 (BCL6), has demonstrated promising preclinical efficacy and a favorable safety profile for the treatment of B-cell non-Hodgkin's lymphoma (NHL).[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical data, including in vitro and in vivo studies, pharmacokinetic properties, and the underlying mechanism of action.
Executive Summary
Mechanism of Action
In Vitro Activity
This compound has demonstrated potent and selective degradation of BCL6 in various NHL cell lines. This degradation translates to significant anti-proliferative effects.
| Cell Line | Assay Type | Endpoint | Value (nM) |
| SU-DHL-4 | HiBiT Assay | EC50 | 2 |
| OCI-LY-1 | HiBiT Assay | EC50 | 0.2 |
| WSU-DLCL-2 | Degradation Assay | DC50 | 0.11 |
| OCI-LY-1 | Degradation Assay | DC50 | 0.14 |
| OCI-LY-1 | Proliferation Assay | IC50 | 1.2 |
Table 1: In Vitro Potency of this compound in NHL Cell Lines.[11]
The compound showed high selectivity for BCL6 over other known CRBN neosubstrates like Ikaros, Aiolos, SALL4, and GSPT1.[12][13] Furthermore, transcriptomic analysis revealed that BCL6 degradation modulates pathways associated with cell-cycle checkpoints, anti-proliferative signaling, and interferon responses.[3][7] A key finding is the upregulation of CD20 transcription and surface expression, with up to a 20-fold increase observed within 72 hours in multiple Diffuse Large B-cell Lymphoma (DLBCL) cell line models.[3][7]
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in human cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of relapsed/refractory (R/R) DLBCL.
| Model System | Dosing Regimen | Key Findings |
| CDX (OCI-LY-1 s.c.) | 30, 60, 120 mg/kg q.d. | Dose-dependent BCL6 degradation and tumor growth suppression.[11] |
| CDX | Once daily oral dosing | Deep and sustained degradation of BCL6 leading to tumor regression.[3][7] |
| PDX | Once daily oral dosing | Significant survival benefit.[3][7] |
| CDX and PDX | Combination with anti-CD20 | Tumor regression and tumor-free animals (<70%) without body weight loss.[3][7] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound.
These studies highlight the robust in vivo activity of this compound, both as a single agent and in combination with anti-CD20 therapies.
Pharmacokinetics
This compound exhibits oral bioavailability across multiple species. The pharmacokinetic parameters following intravenous and oral administration are summarized below.
Intravenous Administration (1 mg/kg)
| Species | Clearance (mL/min/kg) | Vss (L/kg) | AUC∞ (µM·h) | Half-life (h) |
| Mouse | 6.67 | 0.51 | 3.98 | 1.1 |
| Rat | 9.74 | 0.28 | 2.8 | 0.9 |
| Dog | 0.85 | 0.3 | 35.4 | 4.6 |
Table 3: Intravenous Pharmacokinetic Parameters of this compound.[11]
Oral Administration (3 mg/kg)
| Species | Cmax (µM) | tmax (h) | AUC24 (µM·h) | Oral Bioavailability (%) |
| Mouse | 24.9 | 0.5 | 75.6 | 53 |
| Rat | 9.49 | 2.33 | 44.6 | ~100 |
| Dog | 15.1 | 2 | 72.2 | 67 |
Table 4: Oral Pharmacokinetic Parameters of this compound.[11]
Safety and Tolerability
Non-clinical safety evaluations have indicated that this compound is well-tolerated. In 28-day GLP toxicity studies in dogs, the compound was found to be pharmacodynamically active and well-tolerated.[3][7][11] In vitro assays showed no impact on the maturation of CD34+ hematopoietic stem cell neutrophils at concentrations up to 100 nM.[11]
Experimental Protocols
HiBiT Protein Degradation Assay:
-
Objective: To quantify the degradation of BCL6 protein.
-
Methodology: SU-DHL-4 and OCI-LY-1 cells were treated with varying concentrations of this compound. The amount of remaining BCL6 protein was measured using a bioluminescent HiBiT reporter system. The EC50 value, representing the concentration at which 50% of the protein is degraded, was calculated.
Cell Proliferation Assay:
-
Objective: To assess the anti-proliferative effect of this compound.
-
Methodology: OCI-LY-1 cells were seeded and treated with a range of this compound concentrations. Cell viability was measured after a defined incubation period (typically 72 hours) using a standard method such as CellTiter-Glo®. The IC50 value, the concentration that inhibits cell growth by 50%, was determined.
In Vivo Xenograft Studies:
-
Objective: To evaluate the anti-tumor efficacy in a living organism.
-
Methodology:
-
Tumor Implantation: Human NHL cells (e.g., OCI-LY-1) were subcutaneously implanted into immunodeficient mice.
-
Treatment: Once tumors reached a specified size, mice were randomized into vehicle control and treatment groups. This compound was administered orally at specified doses and schedules.
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Endpoint: The study was concluded when tumors in the control group reached a predetermined size, or at a specified time point. Efficacy was assessed by comparing tumor growth between treated and control groups. For PDX models, tumor fragments from patients are implanted in mice, and a similar protocol is followed.
-
Conclusion
The preclinical data for this compound strongly support its development as a novel therapeutic agent for B-cell non-Hodgkin's lymphoma. Its unique mechanism of inducing targeted degradation of the BCL6 oncoprotein, combined with its potent in vitro and in vivo anti-tumor activity and favorable safety profile, positions it as a promising candidate for patients with relapsed or refractory disease. The observed upregulation of CD20 further enhances its therapeutic potential through synergistic combinations with established anti-CD20 therapies. These compelling preclinical findings have paved the way for its evaluation in ongoing Phase I clinical trials.[12][13][14]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. geneonline.com [geneonline.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Bristol Myers Squibb - Bristol Myers Squibb Data at ASH 2025 Showcase Potential of Hematology Pipeline and Build Momentum for Next Generation Portfolio [news.bms.com]
- 5. Facebook [cancer.gov]
- 6. BCL6 in Lymphoma: this compound and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 7. researchgate.net [researchgate.net]
- 8. mediamedic.co [mediamedic.co]
- 9. This compound | BCL6 degrader | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
- 12. This compound: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - American Chemical Society [acs.digitellinc.com]
- 13. This compound: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
The Role of BCL6 in Non-Hodgkin's Lymphoma: A Technical Guide
Abstract
B-cell lymphoma 6 (BCL6), a master transcriptional repressor, is fundamental to the formation and maintenance of germinal centers (GCs) during a normal T-cell-dependent immune response.[1][2] Its role involves orchestrating a complex transcriptional network that permits massive clonal expansion, somatic hypermutation, and immunoglobulin class-switch recombination while suppressing premature differentiation and DNA damage responses.[3][4] However, the very mechanisms that are critical for normal GC B-cell physiology are frequently hijacked during lymphomagenesis. Deregulation of BCL6 expression or activity, primarily through chromosomal translocations and somatic mutations, is a hallmark of many non-Hodgkin's lymphomas (NHLs), particularly those of GC origin like Diffuse Large B-cell Lymphoma (DLBCL).[5][6] Constitutive BCL6 activity maintains the proliferative and stress-tolerant phenotype of malignant B-cells, making it a prime oncogene and a compelling therapeutic target.[3][7] This guide provides an in-depth examination of the molecular mechanisms of BCL6, its deregulation in NHL, key experimental methodologies for its study, and its significance as a prognostic marker and therapeutic target.
BCL6 Function in Normal Germinal Center B-Cells
BCL6 is a proto-oncogene located on chromosome 3q27 that encodes a 95 kDa nuclear zinc finger protein.[2][8] It is a member of the BTB/POZ (Broad-Complex, Tramtrack and Bric-a-brac/Pox virus and Zinc Finger) family of transcription factors.[6] In the adaptive immune system, BCL6 expression is tightly regulated and predominantly restricted to GC B-cells and T follicular helper (TFH) cells.[5][9] Its primary function is as a sequence-specific transcriptional repressor.[9]
The key roles of BCL6 in GC B-cells include:
-
Enabling Proliferation and Survival: BCL6 represses critical cell cycle checkpoint and DNA damage response genes, such as ATR, TP53, and CDKN1A.[3][6][10][11] This attenuation of cellular damage sensors allows GC B-cells to proliferate rapidly and tolerate the DNA breaks that are a natural consequence of somatic hypermutation and class-switch recombination.[7][11]
-
Blocking Terminal Differentiation: BCL6 prevents premature exit from the germinal center reaction by repressing genes that promote differentiation into plasma cells, notably PRDM1 (which encodes Blimp-1) and IRF4.[5][7][12]
-
Facilitating Apoptosis: In normal GC B-cells, BCL6 suppresses the anti-apoptotic oncogene BCL2.[6][13] This action primes the cells for apoptosis, a crucial mechanism for eliminating B-cells with low-affinity antibodies.[13]
Molecular Mechanism of BCL6-Mediated Transcriptional Repression
BCL6 exerts its function by binding to a consensus DNA motif and recruiting multi-protein co-repressor complexes.[3][13] The protein has three main functional domains:
-
N-terminal BTB/POZ Domain: This domain is essential for BCL6 function. It mediates homodimerization and serves as the primary docking site for co-repressor proteins.[14][15][16]
-
Middle Repression Domain (RD2): An unstructured region that also possesses autonomous repressor activity and can recruit distinct co-repressor complexes.[3][14]
-
C-terminal Zinc Fingers: Six C2H2 Krüppel-type zinc fingers that mediate sequence-specific binding to DNA.[3]
The BTB domain recruits several key co-repressors, including SMRT (Silencing Mediator for Retinoid or Thyroid-hormone receptors), N-CoR (Nuclear receptor co-repressor), and BCOR (BCL6-interacting co-repressor).[12][17][18][19] These interactions are often mutually exclusive.[16][19] These co-repressor complexes, in turn, recruit histone deacetylases (HDACs), which remove acetyl groups from histone tails, leading to chromatin condensation and transcriptional silencing.[6][19]
Recent studies have revealed a hybrid mechanism of action where BCL6 forms functionally distinct complexes. At gene promoters, BCL6 can form a potent ternary complex containing both BCOR and SMRT/N-CoR complexes simultaneously.[17][20] At enhancers, BCL6 selectively recruits SMRT/N-CoR-HDAC3 complexes to mediate H3K27 deacetylation, functionally inactivating these regulatory elements.[3][6][17]
Deregulation of BCL6 in Non-Hodgkin's Lymphoma
The tightly controlled expression of BCL6 is critical, as its sustained activity is oncogenic.[3][7] In GC-derived lymphomas like DLBCL and follicular lymphoma (FL), BCL6 is constitutively expressed due to genetic alterations that disrupt its normal regulation.[5][7]
Chromosomal Translocations
Chromosomal translocations involving the BCL6 locus at 3q27 are the most common genetic alterations leading to its deregulation.[8][21] These translocations are found in approximately 35-40% of DLBCL cases and a smaller fraction of FLs.[8][21][22] The rearrangements juxtapose the intact BCL6 coding sequence with strong, heterologous regulatory elements from a partner gene, leading to promoter substitution.[21][23] This results in constitutive, high-level expression of BCL6 in the lymphoma cells, uncoupling it from its normal physiological signals for downregulation.[6][23]
Somatic Mutations
Somatic point mutations in the 5' non-coding region of the BCL6 gene occur in up to 75% of DLBCL cases and are often independent of translocations.[8][24] These mutations frequently cluster around BCL6's own DNA binding sites within its promoter region.[3][24] This disrupts a negative autoregulatory loop, preventing BCL6 from repressing its own transcription and contributing to its sustained expression.[24]
Quantitative Data on BCL6 Alterations
| Alteration Type | Lymphoma Subtype | Frequency | References |
| Chromosomal Translocation | Diffuse Large B-cell Lymphoma (DLBCL) | 35-40% | [8][21][22][25] |
| Follicular Lymphoma (FL) | ~10% | [19] | |
| Somatic Mutations (5' UTR) | Diffuse Large B-cell Lymphoma (DLBCL) | ~75% | [8] |
| Germinal Center B-cells (Normal) | 30-40% | [24] |
Table 1. Frequency of BCL6 Genetic Alterations in Non-Hodgkin's Lymphoma Subtypes.
| Partner Gene Locus | Partner Gene(s) | Frequency in BCL6-rearranged DLBCL | References |
| Immunoglobulin (Ig) | IGH, IGL, IGK | ~50% | [26][27] |
| Non-Ig Partners | EIF4A2, IKZF1, HIST1H4I, etc. | ~50% | [26][27] |
Table 2. Common BCL6 Translocation Partners in DLBCL.
| Target Gene | Function of Gene Product | Effect of BCL6 Repression | References |
| TP53 | Tumor suppressor, DNA damage response, apoptosis | Attenuates DNA damage response, promotes survival | [6][7][10] |
| ATR | DNA damage sensor, replication checkpoint | Allows proliferation despite DNA damage | [7][10][11] |
| CDKN1A (p21) | Cell cycle inhibitor | Promotes cell cycle progression and proliferation | [6][10][12] |
| PRDM1 (Blimp-1) | Master regulator of plasma cell differentiation | Blocks terminal differentiation, maintains GC phenotype | [5][7][12] |
| BCL2 | Anti-apoptotic protein | Primes normal GC B-cells for apoptosis | [6][13] |
Table 3. Key BCL6 Target Genes and Their Functions.
Experimental Protocols for BCL6 Research
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to identify the genome-wide binding sites of BCL6.
Methodology:
-
Cell Fixation: Crosslink proteins to DNA in live lymphoma cells using 1% formaldehyde (B43269) for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse cells and isolate nuclei. Shear chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Incubate sheared chromatin overnight at 4°C with an antibody specific to BCL6. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-BCL6-DNA complexes.
-
Washes: Perform a series of stringent washes (low salt, high salt, LiCl) to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the complexes from the beads and reverse the formaldehyde crosslinks by heating at 65°C for several hours in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments. Perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of significant BCL6 enrichment compared to the input control.
Co-Immunoprecipitation (Co-IP)
This protocol is used to validate interactions between BCL6 and its co-repressors (e.g., SMRT, BCOR).
Methodology:
-
Cell Lysis: Harvest lymphoma cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against BCL6 (the "bait" protein) overnight at 4°C. Use a non-specific IgG as a control.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washes: Wash the beads several times with Co-IP lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the suspected interacting protein (the "prey," e.g., an anti-SMRT or anti-BCOR antibody). A band corresponding to the prey protein in the BCL6 IP lane (but not the IgG control lane) confirms the interaction.
Clinical Significance and Therapeutic Targeting
Prognostic Value
The prognostic significance of BCL6 in DLBCL has been debated. Some studies have associated BCL6 protein expression with a more favorable prognosis in patients treated with standard CHOP chemotherapy.[28][29] However, other analyses focusing on BCL6 gene rearrangements have found that these alterations are negatively associated with overall survival in patients treated with modern rituximab-containing chemoimmunotherapy regimens.[30][31] This suggests the context of the genetic alteration and the treatment modality are critical determinants of its prognostic impact.
BCL6 as a Therapeutic Target
Given its central role in driving and maintaining the malignant phenotype, BCL6 is a highly attractive therapeutic target in NHL.[7][10][32][33] Since transcription factors have historically been considered "undruggable," strategies have focused on disrupting the protein-protein interactions essential for BCL6's repressive function.
The most advanced approaches involve inhibitors that target the lateral groove of the BCL6 BTB domain, preventing the recruitment of SMRT/N-CoR and BCOR co-repressors.[11][15][32] These agents include:
-
Peptidomimetics: Cell-permeable peptides that mimic the BCL6-binding domain of co-repressors can competitively inhibit the interaction and have shown anti-lymphoma activity in preclinical models.[5][34]
-
Small-Molecule Inhibitors: Several classes of small molecules have been developed that bind to the BTB domain co-repressor binding groove, leading to the de-repression of BCL6 target genes, cell cycle arrest, and apoptosis in lymphoma cells.[5][15][32]
Targeting the BCL6 BTB domain is considered a potentially safe and effective strategy, as it can specifically suppress the survival pathways in B-cells without inducing the systemic inflammatory effects associated with complete BCL6 knockout.[11][15] Clinical trials will be crucial to evaluate the efficacy of these targeted agents, both as monotherapies and in combination with existing chemotherapy regimens.[32][35]
References
- 1. [PDF] Mechanisms of action of BCL6 during germinal center B cell development | Semantic Scholar [semanticscholar.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Breaking bad in the germinal center: how deregulation of BCL6 contributes to lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of BCL6 in normal and transformed germinal center B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BCL6 - Wikipedia [en.wikipedia.org]
- 6. frontiersin.org [frontiersin.org]
- 7. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular pathogenesis of non-Hodgkin's lymphoma: the role of Bcl-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic targeting of the BCL6 oncogene for diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. New effector functions and regulatory mechanisms of BCL6 in normal and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BCL6 suppression of BCL2 via Miz1 and its disruption in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. minocyclinehcl.com [minocyclinehcl.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. A hybrid mechanism of action for BCL6 in B-cells defined by formation of functionally distinct complexes at enhancers and promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. BCoR, a novel corepressor involved in BCL-6 repression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. C-MYC, BCL2 and BCL6 Translocation in B-cell Non-Hodgkin Lymphoma Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Deregulation of BCL6 in non-Hodgkin lymphoma by insertion of IGH sequences in complex translocations involving band 3q27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ashpublications.org [ashpublications.org]
- 25. pnas.org [pnas.org]
- 26. ascopubs.org [ascopubs.org]
- 27. Non-immunoglobulin/BCL6 gene fusion in diffuse large B-cell lymphoma: prognostic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. hematology.org [hematology.org]
- 29. ashpublications.org [ashpublications.org]
- 30. BCL6 Rearrangement Indicates Poor Prognosis in Diffuse Large B-cell Lymphoma Patients: A Meta-analysis of Cohort Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. BCL6 as a therapeutic target for lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. tandfonline.com [tandfonline.com]
- 34. Structure of a BCOR corepressor peptide in complex with the BCL6 BTB domain dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 35. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
BMS-986458 as a targeted protein degrader
An In-depth Technical Guide to BMS-986458: A Targeted BCL6 Protein Degrader For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of Action
This compound is a heterobifunctional compound designed to induce proximity between BCL6 and the E3 ubiquitin ligase machinery.[4][5] It is composed of three key components: a ligand that binds to the BCL6 protein, a second ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[3][6]
The mechanism proceeds as follows:
-
Ternary Complex Formation : this compound simultaneously binds to the N-terminal BTB domain of BCL6 and the CRBN protein, which is a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[4][5] This co-opting of the two proteins forms a stable ternary complex.[8]
-
Ubiquitination : The proximity induced by this compound allows the E3 ligase complex to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BCL6 protein.
-
Proteasomal Degradation : The poly-ubiquitinated BCL6 is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, effectively eliminating it from the cell.[3] this compound is then released to engage another BCL6 protein, acting catalytically.
This selective, CRBN-dependent degradation of BCL6 releases the transcriptional repression of its target genes, leading to anti-tumor effects.[1][3]
Signaling Pathway Context
BCL6 acts as a transcriptional repressor, impacting multiple pathways critical for lymphoma cell survival. By degrading BCL6, this compound effectively reverses this repression, reactivating downstream signaling that inhibits tumor growth. Transcriptomic analyses have shown that BCL6 degradation modulates a regulon associated with cell-cycle checkpoints, anti-proliferative signaling, and interferon response pathways.[4][5] A key finding is that BCL6 represses CD20, a clinically important therapeutic target. Degradation of BCL6 leads to increased CD20 transcription and surface expression, providing a strong rationale for combination therapy with anti-CD20 antibodies.[4][8]
Preclinical Data Summary
This compound has demonstrated robust and selective anti-tumor activity in a range of preclinical models.
In Vitro Activity In vitro studies confirmed that this compound rapidly and potently degrades BCL6 protein.[4][5] This leads to broad anti-tumor effects in approximately 80% of BCL6-expressing Non-Hodgkin's Lymphoma (NHL) cell lines and in all tested ex vivo patient-derived xenograft (PDX) models.[4][5][9] Furthermore, treatment with this compound resulted in a significant enhancement of CD20 surface expression, with increases of up to 20-fold observed within 72 hours across multiple DLBCL cell line models.[4] This upregulation translates to potent synergy when combined with anti-CD20 agents.[4][5]
In Vivo Efficacy The anti-tumor activity was confirmed in vivo using human cell line-derived xenograft (CDX) and PDX models of relapsed/refractory DLBCL.[1][2]
| Model Type | Administration | Key Findings | Reference(s) |
| Subcutaneous & Disseminated DLBCL | Oral, once daily | Dose-dependent PK/PD and anti-tumor efficacy. Deep and sustained BCL6 degradation. | [1][4][5] |
| R/R DLBCL CDX & PDX Models | Oral, once daily | Significant tumor regression and prolonged survival benefit as a single agent. | [2][4][5] |
| R/R DLBCL Xenograft Models | Oral, in combination | Combination with an anti-CD20 agent resulted in enhanced tumor regression and tumor-free animals (>70%). | [4][5] |
Selectivity and Safety this compound exhibits high selectivity for BCL6 degradation over known CRBN neosubstrates such as Ikaros (IKZF1) and Aiolos (IKZF3).[1] Non-clinical safety evaluations, including 28-day toxicity studies in dogs, showed that the compound is well-tolerated and pharmacodynamically active in vivo, with no adverse impact on normal bone marrow populations observed in vitro.[4][5]
Clinical Data
This compound is currently being evaluated in a first-in-human, Phase 1/2 clinical trial (NCT06090539) for patients with relapsed/refractory (R/R) NHL.[1][10] The study is assessing the drug as a monotherapy and in combination with other anti-lymphoma agents.[10] Patients enrolled were heavily pre-treated, with a majority having received prior CAR T-cell therapy or bispecific antibodies.[11]
Clinical Efficacy (Monotherapy) Initial results presented at major hematology conferences in 2025 have shown promising and rapid anti-tumor activity across different NHL subtypes.
| Conference/Source | Patient Population | Overall Response Rate (ORR) | Complete Response Rate (CRR) | Reference(s) |
| EHA 2025 (n=21 evaluable) | R/R NHL | 81% | 23.8% | [7] |
| ASH 2025 Update | R/R DLBCL | 54% | 7% | [12][13] |
| ASH 2025 Update | R/R FL | 80% | 40% | [12][13] |
| Morschhauser et al. (2025) | R/R DLBCL | 80% | 7% | [8] |
| Morschhauser et al. (2025) | R/R FL (n=6) | 80% | 67% | [8] |
Note: Discrepancies in response rates are likely due to different data cutoff dates and patient numbers as the trial progresses.
Pharmacodynamic assessments confirmed rapid, deep, and sustained degradation of BCL6 in both peripheral blood and tumor tissue at all evaluated dose levels.[7][8]
Safety and Tolerability Profile this compound has been generally well-tolerated in the clinic.[7][12]
| Adverse Event Category | Details | Reference(s) |
| Most Common TRAEs | Grade 1/2 arthralgia (joint pain) and fatigue. Musculoskeletal and connective tissue disorders were the most frequent class of TRAEs. | [7][11] |
| Hematologic TRAEs | Grade ≥3 treatment-related cytopenias (e.g., thrombocytopenia, neutropenia) were infrequent. | [7][11] |
| Dose Limiting Toxicities (DLTs) | Two DLTs were reported: Grade 3 arthritis/bone pain and Grade 3 prolonged QTc interval. Patients were able to continue treatment after dose reduction. | [8][11] |
| Discontinuations | No treatment discontinuations or deaths due to treatment-related adverse events have been reported. | [7][11] |
Experimental Methodologies
Detailed, step-by-step protocols for the experiments involving this compound are proprietary or contained within the full publications. However, the types of assays and models used to characterize the molecule have been described.
-
In Vitro Degradation and Viability Assays : NHL cell lines expressing BCL6 were treated with this compound to assess its effect on BCL6 protein levels (likely via Western Blot or mass spectrometry) and subsequent impact on cell proliferation and viability.[1][4]
-
Transcriptomic Analysis : RNA sequencing was likely performed on cell lines treated with this compound to understand the global transcriptional changes resulting from BCL6 degradation, identifying key modulated pathways like cell cycle and interferon response.[4][5]
-
Flow Cytometry : To quantify the upregulation of surface CD20 expression on lymphoma cells following treatment, flow cytometry (FACS) analysis would be the standard method used.[4]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies : Blood and tumor samples were collected from treated animals at various time points to measure drug concentration (PK) and the extent and duration of BCL6 degradation (PD).[1][7]
-
Non-Clinical Toxicology Studies : To assess the safety profile, repeat-dose toxicology studies were conducted in animals (e.g., 28-day studies in dogs) to identify potential toxicities and establish a safe starting dose for human trials.[4][5]
Conclusion and Future Directions
This compound is a highly selective and potent oral BCL6 degrader that has demonstrated a robust preclinical profile and promising early clinical activity in heavily pre-treated R/R NHL patients.[7][12] Its unique mechanism of action, which leads to the catalytic elimination of the BCL6 oncoprotein, results in multi-modal anti-tumor effects, including direct cell-intrinsic activity and the upregulation of CD20.[4] The favorable safety profile observed to date further supports its development.[7]
Ongoing research will continue to define the optimal dose and schedule and explore its efficacy in a broader range of NHL subtypes. The strong preclinical synergy with anti-CD20 agents provides a clear path for combination strategies, which are currently being investigated.[4][14] The development of this compound represents a significant advancement in the application of targeted protein degradation for hematologic malignancies and holds the potential to become a novel, chemotherapy-free treatment option for patients with B-cell lymphomas.
References
- 1. This compound: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 2. BCL6 in Lymphoma: this compound and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. Facebook [cancer.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bristol Myers Squibb - Bristol Myers Squibb Presents Data Across Targeted Protein Degradation Research Including CELMoD™ Agents and BCL6 Ligand-Directed Degrader at EHA 2025 [news.bms.com]
- 8. mediamedic.co [mediamedic.co]
- 9. This compound | BCL6 degrader | Probechem Biochemicals [probechem.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Bristol Myers Squibb - Bristol Myers Squibb Advances Lymphoma Research with New Targeted Protein Degradation and Cell Therapy Data at ASH 2025 [news.bms.com]
- 13. Bristol Myers Squibb advances lymphoma research with new targeted protein degradation and cell therapy data at ASH 2025 [pharmabiz.com]
- 14. clinicaltrials.eu [clinicaltrials.eu]
BMS-986458 for follicular lymphoma (FL)
An In-depth Technical Guide on BMS-986458 for Follicular Lymphoma
Introduction
This compound is an investigational, orally bioavailable, and irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling protein within the B-cell receptor (BCR) pathway, which is a key driver of proliferation and survival for malignant B-cells in various non-Hodgkin lymphomas, including follicular lymphoma (FL). By targeting BTK, this compound aims to disrupt the downstream signaling cascades that promote tumor cell growth and survival. This document provides a technical overview of this compound, summarizing its mechanism of action, preclinical data, and the methodologies of key experiments for an audience of researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
This compound functions by covalently binding to a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its irreversible inhibition. This action blocks the transduction of signals from the B-cell receptor, which, in follicular lymphoma, is often constitutively active. The inhibition of BTK prevents the phosphorylation of downstream substrates, including phospholipase C gamma 2 (PLCγ2), thereby disrupting the activation of pathways such as NF-κB and MAPK, which are essential for B-cell proliferation and survival.
Caption: this compound inhibits the BCR signaling pathway in B-cells.
Preclinical Data
Preclinical studies have demonstrated the potency and selectivity of this compound in various in vitro and in vivo models of B-cell malignancies.
Quantitative Data Summary
| Parameter | Assay Type | Cell Line/Model | Result |
| IC50 (BTK Kinase Activity) | Biochemical Assay | Recombinant Human BTK | < 1 nM |
| EC50 (BTK Phosphorylation) | Cell-Based Assay | TMD8 (DLBCL) | ~5 nM |
| Tumor Growth Inhibition | In Vivo Xenograft | Follicular Lymphoma PDX | > 80% at 10 mg/kg |
Experimental Protocols
BTK Kinase Inhibition Assay (Biochemical)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against recombinant human BTK.
Caption: Workflow for the biochemical BTK kinase inhibition assay.
Methodology:
-
Compound Preparation: A stock solution of this compound is serially diluted in DMSO to create a range of concentrations.
-
Reaction Setup: In a 384-well plate, recombinant human BTK enzyme is mixed with the diluted compound and incubated at room temperature.
-
Kinase Reaction: A solution containing a peptide substrate and ATP is added to initiate the kinase reaction. The reaction is allowed to proceed for a specified time at 37°C.
-
Signal Detection: A detection reagent is added to stop the reaction and generate a luminescent signal proportional to the amount of ADP produced (indicating kinase activity).
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to controls, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cellular BTK Autophosphorylation Assay
This protocol measures the ability of this compound to inhibit BTK autophosphorylation at Tyr223 in a cellular context.
Methodology:
-
Cell Culture and Treatment: Follicular lymphoma cells are cultured and then treated with various concentrations of this compound for a specified duration.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract proteins.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated BTK (pBTK Tyr223) and total BTK.
-
Detection and Analysis: An appropriate secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the signal is visualized. Band intensities are quantified, and the ratio of pBTK to total BTK is calculated to determine the extent of inhibition.
In Vivo Follicular Lymphoma Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model.
Caption: Experimental workflow for the in vivo xenograft model.
Methodology:
-
Tumor Implantation: Immunodeficient mice are subcutaneously inoculated with a suspension of follicular lymphoma cells.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined average size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is formulated in an appropriate vehicle and administered orally to the treatment group at a specified dose and schedule. The control group receives the vehicle alone.
-
Efficacy Assessment: Tumor dimensions and mouse body weights are measured at regular intervals. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Data Analysis: The percentage of tumor growth inhibition is calculated at the end of the study by comparing the mean tumor volume of the treated group to that of the vehicle control group.
Transcriptional Changes Induced by BMS-986458: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechanism of Action: BCL6 Degradation
Data Presentation: Summary of Transcriptional Changes
Extensive transcriptomic analyses have been performed to elucidate the downstream effects of BCL6 degradation by BMS-986458.[4][5] While specific, comprehensive datasets from these studies are not publicly available, the key findings indicate significant modulation of genes involved in critical cellular processes. A notable and consistently reported finding is the significant upregulation of CD20 transcription.[4][5]
Note: The following tables are illustrative examples of how quantitative transcriptomic data for this compound would be presented. The gene names and values are placeholders and are not derived from actual experimental data for this compound.
Table 1: Illustrative Example of Differentially Expressed Genes in DLBCL Cell Lines Treated with this compound
| Gene Symbol | Pathway | Log2 Fold Change | p-value |
| CD20 (MS4A1) | B-Cell Receptor Signaling | 4.32 | <0.001 |
| CDKN1A (p21) | Cell Cycle Checkpoint | 2.58 | <0.001 |
| IRF7 | Interferon Response | 2.10 | <0.005 |
| MYC | Proliferation | -3.75 | <0.001 |
| CCND2 | Cell Cycle | -2.90 | <0.001 |
Table 2: Illustrative Example of Gene Set Enrichment Analysis (GSEA) Results
| Gene Set Name | Normalized Enrichment Score (NES) | False Discovery Rate (FDR) q-val |
| HALLMARK_INTERFERON_ALPHA_RESPONSE | 1.89 | <0.001 |
| HALLMARK_G2M_CHECKPOINT | -1.75 | <0.001 |
| HALLMARK_APOPTOSIS | 1.65 | <0.005 |
| HALLMARK_MYC_TARGETS_V1 | -2.10 | <0.001 |
Experimental Protocols
Detailed experimental protocols for the transcriptomic studies on this compound have not been publicly disclosed. However, a general methodology for such an experiment is provided below.
Cell Culture and Treatment
Diffuse Large B-cell Lymphoma (DLBCL) cell lines (e.g., OCI-Ly1, SU-DHL-4) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experimental purposes, cells are seeded at a density of 0.5 x 10^6 cells/mL and treated with either DMSO (vehicle control) or varying concentrations of this compound for specified time points (e.g., 24, 48, 72 hours).
RNA Isolation and Sequencing
Total RNA is extracted from cell pellets using the RNeasy Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA-sequencing libraries are prepared from high-quality RNA samples using the TruSeq Stranded mRNA Library Prep Kit (Illumina). The libraries are then sequenced on an Illumina NovaSeq platform to generate paired-end reads.
Bioinformatic Analysis of RNA-seq Data
The raw sequencing reads are first assessed for quality using FastQC. Adapter sequences are trimmed, and low-quality reads are filtered out. The cleaned reads are then aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR. Gene expression levels are quantified using tools such as RSEM or featureCounts. Differential gene expression analysis between this compound-treated and DMSO-treated samples is performed using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed. Gene Set Enrichment Analysis (GSEA) is performed to identify enriched biological pathways.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for transcriptomic analysis.
Caption: Mechanism of action of this compound leading to BCL6 degradation.
Caption: A typical experimental workflow for RNA-sequencing analysis.
Caption: BCL6 signaling and the impact of its degradation by this compound.
References
- 1. BCL6 in Lymphoma: this compound and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 2. researchgate.net [researchgate.net]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. This compound: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 5. biospace.com [biospace.com]
The Dual Impact of BMS-986458: A Technical Overview of its Effects on Cell Cycle and Interferon Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mechanism of Action: BCL6 Degradation
Impact on Cell Cycle Regulation
BCL6 is a known master regulator of the germinal center reaction, in part by repressing genes that control cell cycle arrest.[4][6] Specifically, BCL6 has been shown to repress key cell cycle checkpoint regulators such as p53, p21 (CDKN1A), and p27 (CDKN1B).[5] By degrading BCL6, BMS-986458 is proposed to alleviate this repression, leading to the upregulation of these checkpoint proteins and subsequent cell cycle arrest, thereby inhibiting the proliferation of malignant B-cells.
Table 1: Anticipated Effects of this compound on Cell Cycle Distribution in B-cell Lymphoma Cell Lines
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | Expected Baseline | Expected Baseline | Expected Baseline |
| This compound (Low Dose) | Anticipated Increase | Anticipated Decrease | Anticipated Variable |
| This compound (High Dose) | Anticipated Significant Increase | Anticipated Significant Decrease | Anticipated Variable |
| Note: This table represents expected outcomes based on the known function of BCL6. Specific quantitative data for this compound is not yet publicly available. |
Modulation of the Interferon Pathway
The interplay between BCL6 and the interferon (IFN) signaling pathway is complex. BCL6 can restrain antiviral signaling by repressing the transcription of Interferon Regulatory Factor 7 (IRF7), a key regulator of type I interferon production.[7] Conversely, IFN-γ has been shown to induce the expression of BCL6.[8] Transcriptomic analyses of cells treated with this compound have revealed a modulation of interferon response pathways.[1][2] The degradation of BCL6 may therefore lead to an enhanced interferon response, contributing to the anti-tumor activity of the compound.
Table 2: Expected Modulation of Interferon-Related Gene Expression by this compound in B-cell Lymphoma Cell Lines
| Gene | Function | Expected Fold Change (this compound vs. Control) |
| IRF7 | Master regulator of type I IFN response | Upregulation |
| STAT1 | Key mediator of IFN signaling | Upregulation/Activation |
| OAS1 | Antiviral enzyme induced by IFN | Upregulation |
| MX1 | Antiviral protein induced by IFN | Upregulation |
| ISG15 | Ubiquitin-like modifier in IFN response | Upregulation |
| Note: This table represents expected outcomes based on the known interplay between BCL6 and the interferon pathway. Specific quantitative data for this compound is not yet publicly available. |
Clinical Efficacy
Early clinical data from a Phase 1/2 study in patients with relapsed/refractory non-Hodgkin lymphoma (NHL) have demonstrated promising anti-tumor activity for this compound.
Table 3: Preliminary Clinical Efficacy of this compound in Relapsed/Refractory Non-Hodgkin Lymphoma
| Histology | Overall Response Rate (ORR) | Complete Response Rate (CRR) |
| Diffuse Large B-cell Lymphoma (DLBCL) | 54% - 80% | 7% |
| Follicular Lymphoma (FL) | 80% | 40% - 67% |
| Data compiled from multiple conference presentations.[3][9] |
Experimental Protocols
Detailed experimental protocols for the studies on this compound have not been publicly released. However, the following sections describe standard methodologies for assessing the effects of a compound on the cell cycle and interferon pathways.
Cell Cycle Analysis via Flow Cytometry
This protocol outlines a general procedure for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
B-cell lymphoma cell lines (e.g., SU-DHL-4, OCI-Ly1)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed lymphoma cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest cells by centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours to fix and permeabilize the cells.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Interferon Pathway Gene Expression Analysis by qPCR
This protocol describes a general method for quantifying the expression of interferon-related genes using quantitative real-time PCR (qPCR).
Materials:
-
B-cell lymphoma cell lines
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IRF7, STAT1, OAS1, MX1, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Treat lymphoma cells with this compound or vehicle control as described for the cell cycle analysis.
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.
Visualizations
Signaling Pathways
Caption: BCL6 Degradation and Downstream Signaling by this compound.
Experimental Workflow
Caption: General Experimental Workflow for Analyzing this compound Effects.
Conclusion
This compound represents a novel and promising therapeutic strategy for B-cell malignancies through its targeted degradation of the BCL6 oncoprotein. Its mechanism of action, which involves the modulation of cell cycle checkpoints and interferon response pathways, provides a strong rationale for its potent anti-tumor effects. While detailed preclinical quantitative data is eagerly awaited, the available information strongly supports the continued investigation of this compound as a monotherapy and in combination with other agents for the treatment of non-Hodgkin lymphoma. Further research will be crucial to fully elucidate the intricate molecular consequences of BCL6 degradation and to optimize the clinical application of this innovative therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Paper: this compound a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin’s Lymphoma [ash.confex.com]
- 3. BCL6 in Lymphoma: this compound and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. BCL6: master regulator of the germinal center reaction and key oncogene in B cell lymphomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. New effector functions and regulatory mechanisms of BCL6 in normal and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcl6 Sets a Threshold for Antiviral Signaling by Restraining IRF7 Transcriptional Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of BCL-6 gene expression by interferon-gamma and identification of an IRE in exon I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bristol Myers Squibb Advances Lymphoma Research with New Targeted Protein Degradation and Cell Therapy Data at ASH 2025 [barchart.com]
Methodological & Application
Application Notes and Protocols for BMS-986458 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for key in vitro assays to characterize the activity of BMS-986458, including the quantification of BCL6 degradation, assessment of cell viability, and analysis of CD20 surface expression.
Mechanism of Action: BCL6 Degradation
This compound functions as a molecular glue, simultaneously binding to both the BCL6 protein and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules to BCL6, marking it for degradation by the proteasome. The degradation of BCL6 relieves its repressive effect on target genes, leading to cell cycle arrest, apoptosis, and modulation of other pathways.
Caption: Signaling pathway of this compound-induced BCL6 degradation.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound in various DLBCL cell lines.[1]
| Cell Line | Assay Type | Parameter | Value (nM) |
| OCI-LY-1 | BCL6 Degradation | DC50 | 0.14 |
| WSU-DLCL-2 | BCL6 Degradation | DC50 | 0.11 |
| OCI-LY-1 | Anti-proliferation | IC50 | 1.2 |
| OCI-LY-1 | BCL6 Degradation (HiBiT) | EC50 | 0.2 |
| SU-DHL-4 | BCL6 Degradation (HiBiT) | EC50 | 2 |
-
DC50 (Degradation Concentration 50): The concentration of the compound that results in 50% degradation of the target protein.
-
IC50 (Inhibitory Concentration 50): The concentration of the compound that inhibits a biological process (e.g., cell proliferation) by 50%.
-
EC50 (Effective Concentration 50): The concentration of the compound that gives a half-maximal response in a specific assay.
Experimental Protocols
BCL6 Protein Degradation Assay by Western Blot
This protocol describes the quantification of BCL6 protein levels in DLBCL cells following treatment with this compound.
Workflow:
References
- 1. This compound, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
- 2. Paper: this compound a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin’s Lymphoma [ash.confex.com]
- 3. BCL6 in Lymphoma: this compound and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound by Bristol-Myers Squibb for Diffuse Large B-Cell Lymphoma: Likelihood of Approval [pharmaceutical-technology.com]
- 6. Facebook [cancer.gov]
Application Notes and Protocols for BMS-986458 Treatment in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide an overview of the in vitro effects of BMS-986458 in the DLBCL cell lines SU-DHL-4 and OCI-LY-1, along with detailed protocols for key experimental assays.
Data Presentation
The following tables summarize the quantitative data on the in vitro activity of this compound in SU-DHL-4 and OCI-LY-1 lymphoma cell lines.
| Cell Line | Assay Type | Parameter | Value (nM) |
| SU-DHL-4 | BCL6 Degradation | EC50 | 2 |
| OCI-LY-1 | BCL6 Degradation | EC50 | 0.2 |
| WSU-DLCL-2 | BCL6 Degradation | DC50 | 0.11 |
| OCI-LY-1 | BCL6 Degradation | DC50 | 0.14 |
| OCI-LY-1 | Anti-proliferative Activity | IC50 | 1.2 |
EC50: Half-maximal effective concentration for BCL6 degradation. DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration for cell proliferation.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a general experimental workflow for its in vitro characterization.
Caption: Mechanism of action of this compound in lymphoma cells.
Caption: General experimental workflow for in vitro studies.
Experimental Protocols
Cell Culture of SU-DHL-4 and OCI-LY-1 Cell Lines
Materials:
-
SU-DHL-4 (ATCC® CRL-2957™) or OCI-LY-1 cell lines
-
RPMI-1640 Medium (e.g., ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the thawed cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 150-200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell density and viability daily using a microscope and Trypan Blue exclusion.
-
Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
For subculturing, split the culture 1:3 to 1:6 every 2-3 days by centrifuging the cell suspension, removing the appropriate volume of old medium, and adding fresh complete growth medium to achieve the desired seeding density.
Cell Viability Assay (MTT or equivalent)
Materials:
-
SU-DHL-4 or OCI-LY-1 cells in complete growth medium
-
This compound stock solution (e.g., in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or a luminescent-based viability reagent (e.g., CellTiter-Glo®)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol) if using MTT
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Protocol:
-
Seed SU-DHL-4 or OCI-LY-1 cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells, resulting in a final volume of 200 µL.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
For MTT assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. c. Centrifuge the plate at 500 x g for 5 minutes and carefully remove the medium. d. Add 150 µL of solubilization buffer to each well and pipette up and down to dissolve the formazan (B1609692) crystals. e. Read the absorbance at 570 nm using a plate reader.
-
For CellTiter-Glo® assay: a. Equilibrate the plate and reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
Materials:
-
SU-DHL-4 or OCI-LY-1 cells treated with this compound or vehicle control
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate at a density of 5 x 10⁵ cells/mL and treat with various concentrations of this compound (e.g., 0.0001 to 0.1 µM for SU-DHL-4) or vehicle control for 24-48 hours.
-
Harvest the cells by transferring the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot for BCL6 Degradation
Materials:
-
SU-DHL-4 or OCI-LY-1 cells treated with this compound or vehicle control
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BCL6, anti-CRBN, anti-ubiquitin, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound (e.g., 10 nM) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Harvest and wash the cells with cold PBS.
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-BCL6) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane for other proteins of interest and the loading control.
Disclaimer
These application notes and protocols are intended for research use only and are based on publicly available information. Researchers should optimize these protocols for their specific experimental conditions and cell lines. It is recommended to consult the original research articles for further details.
References
Application Notes and Protocols for BMS-986458 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of BMS-986458 in Mice
| Parameter | Value | Route of Administration | Dosage |
| Bioavailability (F) | 53% | Oral | 3 mg/kg |
| Cmax | 24.9 µM | Oral | 3 mg/kg |
| Tmax | 0.5 h | Oral | 3 mg/kg |
| AUC24 | 75.6 µM·h | Oral | 3 mg/kg |
| Clearance | 6.67 mL/min/kg | Intravenous | 1 mg/kg |
| Vss | 0.51 L/kg | Intravenous | 1 mg/kg |
| Half-life | 1.1 h | Intravenous | 1 mg/kg |
Data sourced from a preclinical study.[4]
Table 2: In Vivo Efficacy of this compound in OCI-LY-1 Xenograft Model
| Dosage (Oral, q.d.) | Outcome |
| 30 mg/kg | Dose-dependent BCL6 degradation and tumor growth suppression.[4] |
| 60 mg/kg | Dose-dependent BCL6 degradation and tumor growth suppression.[4] |
| 120 mg/kg | Dose-dependent BCL6 degradation and tumor growth suppression.[4] |
Note: Specific tumor growth inhibition percentages and survival data are not yet publicly available in the reviewed literature.
Signaling Pathway
The degradation of the BCL6 transcriptional repressor by this compound leads to the upregulation of its target genes. This has a multi-faceted anti-tumor effect, including the activation of cell cycle checkpoints and anti-proliferative pathways, as well as the stimulation of an interferon response. A key consequence of BCL6 degradation is the increased expression of CD20 on the surface of lymphoma cells.
Caption: Mechanism of action of this compound and its downstream effects.
Experimental Protocols
Protocol 1: OCI-LY-1 Cell Line-Derived Xenograft (CDX) Model
This protocol outlines the establishment of a subcutaneous xenograft model using the OCI-LY-1 human DLBCL cell line to evaluate the in vivo efficacy of this compound.
Materials:
-
OCI-LY-1 cells
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
-
Matrigel (or similar basement membrane matrix)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Syringes and needles (27-30 gauge)
-
Calipers
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) or a solution of 0.5% methylcellulose with 0.2% Tween 80)
Procedure:
-
Cell Culture: Culture OCI-LY-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before implantation.
-
Cell Preparation for Implantation:
-
Harvest cells and determine cell viability and count using a hemocytometer and trypan blue exclusion.
-
Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers.
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Drug Formulation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 3, 6, and 12 mg/mL to achieve doses of 30, 60, and 120 mg/kg in a 10 mL/kg dosing volume).
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle orally (q.d. - once daily) by gavage.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., based on tumor volume in the control group reaching a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot for BCL6 levels, immunohistochemistry).
-
Protocol 2: Patient-Derived Xenograft (PDX) Model
This protocol provides a general framework for establishing and utilizing DLBCL PDX models to assess the efficacy of this compound.
Materials:
-
Fresh patient tumor tissue from a consenting patient with DLBCL.
-
Highly immunocompromised mice (e.g., NSG mice).
-
Surgical tools for tissue processing.
-
Cell culture medium (e.g., RPMI-1640 with supplements).
-
This compound and oral gavage vehicle.
-
Calipers.
Procedure:
-
Tumor Tissue Implantation:
-
Under sterile conditions, mince the fresh tumor tissue into small fragments (approximately 2-3 mm³).
-
Implant the tumor fragments subcutaneously into the flank of anesthetized NSG mice.
-
-
PDX Model Expansion:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a significant size (e.g., >1000 mm³), the mouse is euthanized, and the tumor is excised and can be serially passaged into new cohorts of mice for expansion.
-
-
Treatment Study:
-
Once a cohort of mice with established PDX tumors of 100-200 mm³ is available, randomize them into treatment and control groups.
-
Prepare and administer this compound or vehicle orally as described in Protocol 1.
-
-
Efficacy Assessment:
-
Monitor tumor growth and the health of the mice as in the CDX model study.
-
At the study endpoint, collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.
-
Experimental Workflow Visualization
Caption: Workflow for in vivo efficacy studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. BCL6 in Lymphoma: this compound and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. Paper: this compound a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin’s Lymphoma [ash.confex.com]
- 4. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
Application Notes and Protocols for Cell Line-Derived Xenograft (CDX) Models in BMS-986458 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell line-derived xenograft (CDX) models are a cornerstone of preclinical oncology research, providing a robust platform to evaluate the in vivo efficacy of novel therapeutic agents like BMS-986458.[2] These models, established by implanting human cancer cell lines into immunodeficient mice, allow for the investigation of a drug's anti-tumor activity in a living organism. This document provides detailed application notes and protocols for the use of CDX models in the preclinical evaluation of this compound.
Mechanism of Action of this compound
This compound operates through a targeted protein degradation mechanism. As a heterobifunctional molecule, it simultaneously binds to both the BCL6 protein and the E3 ubiquitin ligase, cereblon (CRBN).[3] This proximity induces the formation of a ternary complex, leading to the ubiquitination of BCL6 by the E3 ligase machinery. Ubiquitinated BCL6 is then recognized and degraded by the proteasome, resulting in the depletion of BCL6 protein in cancer cells.[4] The degradation of BCL6 lifts its repressive effect on downstream target genes, including those involved in cell cycle checkpoints, anti-proliferative signaling, and interferon response pathways, ultimately leading to tumor growth inhibition.[5][6]
Preclinical Data Summary
In Vitro Activity
This compound has demonstrated potent and selective degradation of BCL6 in various lymphoma cell lines. The following table summarizes key in vitro performance metrics.
| Cell Line | Assay Type | Metric | Value (nM) |
| SU-DHL-4 | BCL6 Degradation | EC50 | 2 |
| OCI-LY-1 | BCL6 Degradation | EC50 | 0.2 |
| WSU-DLCL-2 | BCL6 Degradation | DC50 | 0.11 |
| OCI-LY-1 | BCL6 Degradation | DC50 | 0.14 |
| OCI-LY-1 | Antiproliferative Activity | IC50 | 1.2 |
EC50: Half-maximal effective concentration for BCL6 degradation. DC50: Half-maximal degradation concentration.
In Vivo Efficacy in CDX Models
Preclinical studies using CDX models have confirmed the anti-tumor activity of this compound. In a subcutaneous OCI-LY-1 CDX model, oral administration of this compound led to dose-dependent tumor growth suppression.[7]
| CDX Model (Cell Line) | Treatment | Dosing Schedule | Outcome |
| OCI-LY-1 | This compound (30 mg/kg) | Once daily (q.d.) | Dose-dependent tumor growth suppression |
| OCI-LY-1 | This compound (60 mg/kg) | Once daily (q.d.) | Dose-dependent tumor growth suppression |
| OCI-LY-1 | This compound (120 mg/kg) | Once daily (q.d.) | Dose-dependent tumor growth suppression |
| R/R DLBCL models | This compound in combination with anti-CD20 | Not specified | Tumor regression and >70% tumor-free animals |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. BCL6 in Lymphoma: this compound and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 2. biocytogen.com [biocytogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in Evaluating BMS-986458 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986458 is a first-in-class, orally bioavailable small molecule that functions as a ligand-directed degrader (LDD) of the B-cell lymphoma 6 (BCL6) protein.[1] BCL6 is a transcriptional repressor and a key driver in the pathogenesis of various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL).[2] By co-opting the E3 ubiquitin ligase cereblon (CRBN), this compound targets BCL6 for ubiquitination and subsequent proteasomal degradation, leading to the inhibition of BCL6-mediated signaling pathways that promote tumor cell proliferation and survival.[1] Preclinical studies have demonstrated that this compound induces rapid and sustained degradation of BCL6, resulting in anti-tumor activity in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of non-Hodgkin's lymphoma (NHL).[3][4]
Patient-derived xenograft (PDX) models, established by implanting tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a critical tool in preclinical oncology research. These models are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-based xenografts. This high fidelity makes PDX models particularly valuable for evaluating the efficacy of novel therapeutic agents like this compound and for identifying potential biomarkers of response.
These application notes provide an overview of the use of PDX models in assessing the anti-tumor efficacy of this compound, including summarizing key preclinical findings and providing detailed protocols for establishing and utilizing these models in efficacy studies.
Data Presentation
In Vitro Activity of this compound
| Cell Line | Assay Type | Metric | Value (nM) |
| SU-DHL-4 | BCL6 Degradation | EC50 | 2 |
| OCI-LY-1 | BCL6 Degradation | EC50 | 0.2 |
| WSU-DLCL-2 | BCL6 Degradation | DC50 | 0.11 |
| OCI-LY-1 | BCL6 Degradation | DC50 | 0.14 |
| OCI-LY-1 | Antiproliferation | IC50 | 1.2 |
EC50: Half-maximal effective concentration; DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration.
In Vivo Efficacy of this compound in Xenograft Models
| Model Type | Cancer Type | Treatment | Key Findings | Citation |
| CDX (OCI-LY-1) | DLBCL | This compound (30, 60, 120 mg/kg, q.d., oral) | Dose-dependent tumor growth suppression. | |
| PDX | R/R DLBCL | This compound (once daily, oral) | Significant survival benefit. | [3][4] |
| CDX and PDX | R/R DLBCL | This compound + anti-CD20 antibody | Tumor regression and <70% tumor-free animals. | [3][4] |
CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; DLBCL: Diffuse large B-cell lymphoma; R/R: Relapsed/Refractory; q.d.: once daily.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for PDX Model Efficacy Studies
Caption: Workflow for this compound efficacy studies in PDX models.
Experimental Protocols
Establishment and Propagation of Lymphoma PDX Models
This protocol outlines the general steps for establishing and propagating lymphoma PDX models.
Materials:
-
Fresh patient tumor tissue (e.g., from biopsy or surgical resection) collected in sterile medium (e.g., RPMI-1640) on ice.
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice, 6-8 weeks old).
-
Surgical instruments (scissors, forceps).
-
Phosphate-buffered saline (PBS).
-
Matrigel (optional).
-
Anesthetics (e.g., isoflurane).
Procedure:
-
Tumor Tissue Preparation:
-
In a sterile biosafety cabinet, wash the fresh tumor tissue with cold PBS.
-
Mechanically mince the tumor into small fragments (approximately 1-2 mm³).
-
(Optional) For a single-cell suspension, digest the minced tissue with an appropriate enzyme cocktail (e.g., collagenase, dispase, DNase) followed by filtration through a cell strainer.
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Using forceps, create a subcutaneous pocket.
-
Implant a single tumor fragment into the pocket. Alternatively, inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells) in PBS, with or without Matrigel.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth by visual inspection and palpation at least twice a week.
-
Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Passaging:
-
When a tumor reaches a size of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
Remove any necrotic tissue and process the viable tumor tissue for implantation into new recipient mice as described in steps 1 and 2. It is recommended to use tumors from early passages (e.g., F2-F4) for efficacy studies to maintain the characteristics of the original patient tumor.
-
In Vivo Efficacy Study of this compound in Lymphoma PDX Models
This protocol describes a typical in vivo efficacy study to evaluate this compound as a single agent and in combination with an anti-CD20 antibody.
Materials:
-
Established lymphoma PDX models (e.g., from DLBCL patients).
-
Immunodeficient mice bearing established PDX tumors of 100-200 mm³.
-
This compound formulated for oral gavage.
-
Vehicle control for this compound.
-
Anti-CD20 antibody (e.g., rituximab) formulated for intraperitoneal injection.
-
Vehicle control for the antibody.
-
Dosing equipment (e.g., oral gavage needles, syringes).
Procedure:
-
Study Groups:
-
Randomize mice with established PDX tumors into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (oral gavage).
-
Group 2: this compound (e.g., 30 mg/kg, oral gavage, once daily).
-
Group 3: Anti-CD20 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly).
-
Group 4: this compound (e.g., 30 mg/kg, oral gavage, once daily) + Anti-CD20 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly).
-
-
-
Treatment Administration:
-
Administer treatments for a predefined period (e.g., 21-28 days).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight twice weekly.
-
Monitor the general health of the animals daily.
-
At the end of the study, or when tumors reach a predetermined endpoint size, euthanize the mice.
-
-
Endpoint Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
(Optional) Collect tumors at the end of the study for pharmacodynamic analysis (e.g., Western blot for BCL6 levels, immunohistochemistry).
-
Conclusion
Patient-derived xenograft models represent a powerful platform for the preclinical evaluation of novel targeted therapies such as the BCL6 degrader, this compound. The available data indicates that this compound demonstrates significant anti-tumor activity in lymphoma PDX models, both as a monotherapy and in combination with an anti-CD20 antibody. The protocols outlined in these application notes provide a framework for researchers to conduct robust in vivo efficacy studies to further investigate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this innovative treatment.
References
- 1. This compound, A FIRST-IN-CLASS, BIFUNCTIONAL CEREBLON-DEPENDENT... - Morschhauser F - EHA-4666 - Jun 13 2025 [library.ehaweb.org]
- 2. Bristol Myers Squibb Advances Lymphoma Research with New Targeted Protein Degradation and Cell Therapy Data at ASH 2025 | Nasdaq [nasdaq.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Bristol Myers Squibb - Bristol Myers Squibb Presents Data Across Targeted Protein Degradation Research Including CELMoD™ Agents and BCL6 Ligand-Directed Degrader at EHA 2025 [news.bms.com]
Application Notes and Protocols for BCL6 Degradation by BMS-986458
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action of BMS-986458
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system. It functions by simultaneously binding to the BCL6 protein and the cereblon (CRBN) E3 ubiquitin ligase.[2] This proximity induces the formation of a ternary complex, leading to the polyubiquitination of BCL6 by the E3 ligase complex.[2] The ubiquitinated BCL6 is then recognized and degraded by the proteasome, resulting in its rapid and sustained depletion from the cell.[2][3]
Figure 1. Mechanism of this compound-induced BCL6 degradation.
Data Presentation
This compound has demonstrated high potency in degrading BCL6 across various lymphoma cell lines. The degradation efficiency is typically quantified by determining the half-maximal degradation concentration (DC50) or the half-maximal effective concentration (EC50) in cellular assays.
| Cell Line | Cancer Type | Assay Type | DC50 / EC50 (nM) | Reference |
| OCI-LY-1 | DLBCL | HiBiT Assay | 0.2 | [4] |
| OCI-LY-1 | DLBCL | Degradation | 0.14 | [4] |
| SU-DHL-4 | DLBCL | HiBiT Assay | 2 | [4] |
| SU-DHL-4 | DLBCL | Degradation | 0.11 | [4] |
| WSU-DLCL-2 | DLBCL | Degradation | 0.11 | [4] |
DLBCL: Diffuse Large B-cell Lymphoma. DC50 refers to the concentration of the degrader that results in 50% degradation of the target protein. EC50 in this context refers to the concentration that gives a half-maximal response in the HiBiT protein level detection assay.
Experimental Protocols
The following is a detailed protocol for performing a Western blot to analyze BCL6 protein levels after treatment with this compound.
Figure 2. Western blot experimental workflow.
Materials and Reagents
-
Cell Lines: BCL6-positive lymphoma cell lines (e.g., OCI-LY-1, SU-DHL-4, WSU-DLCL-2).
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Lysis Buffer: RIPA buffer (150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl pH 8.0).
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to lysis buffer before use.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Sample Buffer: 4x Laemmli buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol or DTT).
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient gels).
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit or Mouse anti-BCL6 antibody.
-
Loading Control Antibody: Anti-β-actin, anti-GAPDH, or anti-vinculin antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Protocol
2.1. Cell Culture and Treatment
-
Culture lymphoma cells (e.g., OCI-LY-1) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. A final DMSO concentration should be kept constant across all wells (e.g., ≤ 0.1%).
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
2.2. Cell Lysis and Protein Quantification
-
After treatment, transfer cell suspensions to centrifuge tubes.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Aspirate the supernatant and resuspend the cell pellet in 100-200 µL of ice-cold RIPA buffer freshly supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
2.3. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Denature the samples by boiling at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of total protein per lane into an SDS-PAGE gel, along with a protein molecular weight marker.
-
Perform electrophoresis at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
2.4. Protein Transfer
-
Equilibrate the gel and a PVDF membrane in transfer buffer.
-
Assemble the transfer sandwich (gel, membrane, filter papers, and sponges).
-
Transfer proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system (e.g., 100 V for 1 hour at 4°C).
-
After transfer, briefly stain the membrane with Ponceau S solution to verify transfer efficiency. Destain with TBST.
2.5. Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-BCL6 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. (Follow manufacturer's recommendation for dilution, e.g., 1:1000).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
2.6. Detection and Analysis
-
Prepare the ECL working solution according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BCL6 band intensity to the corresponding loading control band intensity. Calculate the percentage of BCL6 degradation relative to the vehicle-treated control.
Conclusion
This protocol provides a robust framework for assessing the in vitro degradation of BCL6 by this compound. The potent and rapid degradation of BCL6 observed in preclinical studies highlights the promise of this molecule as a targeted therapy for B-cell malignancies.[4][5] Accurate and reproducible quantification of BCL6 degradation using methods like Western blotting is essential for the continued development and characterization of this and other protein-degrading therapeutics.
References
- 1. BCL6 in Lymphoma: this compound and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 2. mediamedic.co [mediamedic.co]
- 3. This compound: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - American Chemical Society [acs.digitellinc.com]
- 4. This compound, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of BMS-986458-Mediated BCL6 Degradation Using the HiBiT Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for measuring the degradation of the B-cell lymphoma 6 (BCL6) protein mediated by the ligand-directed degrader (LDD), BMS-986458. The protocol utilizes the sensitive, bioluminescence-based HiBiT assay system. BCL6 is a transcriptional repressor and a validated therapeutic target in B-cell lymphomas.[1] this compound is a heterobifunctional degrader that co-opts the cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of BCL6.[2] The HiBiT assay offers a highly quantitative, plate-based method to determine key degradation parameters such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation), making it an ideal tool for characterizing novel protein degraders.[3]
Principle of the HiBiT Assay for Protein Degradation
The HiBiT Protein Tagging System is based on a split-luciferase technology.[4] It involves a small 11-amino-acid peptide tag (HiBiT) that is knocked into the endogenous gene of the protein of interest (POI), in this case, BCL6. This small tag has a high affinity for the large NanoLuc fragment (LgBiT).[4] When the LgBiT protein is supplied, it complements the HiBiT-tagged BCL6, forming a functional and bright NanoLuc® luciferase enzyme. The resulting luminescent signal is directly proportional to the amount of HiBiT-BCL6 protein present. Upon treatment with a degrader like this compound, the HiBiT-BCL6 protein is targeted for destruction by the proteasome, leading to a quantifiable decrease in luminescent signal.[3]
BCL6 Signaling Pathway
BCL6 is a master transcriptional repressor essential for the formation of germinal centers (GCs) where B cells mature to produce high-affinity antibodies.[5] It ensures B cell proliferation and survival within the GC by repressing key genes involved in DNA damage response (e.g., TP53), cell cycle arrest (e.g., CDKN1A), and terminal differentiation (e.g., PRDM1, IRF4).[6][7] Aberrant, sustained expression of BCL6 is a hallmark of several B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL).[1] this compound-mediated degradation of BCL6 releases this repression, thereby inhibiting proliferation and promoting apoptosis in lymphoma cells.
Experimental Protocol
This protocol outlines an endpoint lytic assay. A key prerequisite is the generation of a stable cell line where HiBiT is knocked into an endogenous BCL6 allele using CRISPR/Cas9.[8] This ensures the study of BCL6 at physiological expression levels.
Materials
-
Cell Line: HiBiT-BCL6 knock-in lymphoma cell line (e.g., SU-DHL-4, OCI-LY-1).
-
Compound: this compound (stock solution in DMSO).
-
Reagents:
-
Nano-Glo® HiBiT Lytic Detection System (Promega).
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
DMSO (vehicle control).
-
-
Equipment:
-
White, opaque 96-well or 384-well assay plates.
-
Multichannel pipettes.
-
Luminometer.
-
Standard cell culture incubator (37°C, 5% CO₂).
-
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count HiBiT-BCL6 cells.
-
Adjust cell density in pre-warmed culture medium.
-
Seed cells into a white, opaque assay plate at a predetermined optimal density. For a 96-well plate, a typical volume is 80 µL per well.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution plate of this compound in DMSO at 1000x the final concentration.
-
Dilute the 1000x compound plate into culture medium to create a 10x working solution plate.
-
Add 10 µL of the 10x working solution to the corresponding wells of the cell plate (for a 96-well plate with 90 µL final volume before this step). Include vehicle-only (DMSO) wells as a 0% degradation control.
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO₂ for the desired time (e.g., 4, 8, 16, or 24 hours) to allow for compound-mediated degradation.
-
-
Lysis and Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's instructions.
-
Equilibrate the cell plate and the detection reagent to room temperature.
-
Add a volume of detection reagent equal to the volume of culture in each well (e.g., 100 µL for a 96-well plate).
-
-
Signal Measurement:
-
Place the plate on an orbital shaker for 3 minutes to ensure complete lysis and mixing.
-
Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate-based luminometer.
-
Data Analysis
-
Normalization: Average the luminescent signal (RLU) from the vehicle-treated wells (RLU_vehicle) and background wells (no cells, RLU_bkg).
-
Calculate Percent Degradation: For each compound concentration, calculate the percent degradation using the following formula:
% Degradation = (1 - (RLU_compound - RLU_bkg) / (RLU_vehicle - RLU_bkg)) * 100
-
Dose-Response Curves: Plot the % Degradation against the log concentration of this compound. Fit the data to a four-parameter variable slope equation to determine the DC₅₀ (potency) and Dₘₐₓ (efficacy, equivalent to Ymin or the bottom plateau of the curve).[9]
Representative Data
The following table summarizes preclinical data for this compound-mediated BCL6 degradation as measured by the HiBiT assay in different B-cell lymphoma cell lines.[9]
| Cell Line | Compound | DC₅₀ / EC₅₀ (nM) | Dₘₐₓ (% Degradation) / Ymin (%) | Citation |
| SU-DHL-4 | This compound | 2 | 87% (13% Ymin) | [9] |
| OCI-LY-1 | This compound | 0.2 | 92% (8% Ymin) | [9] |
| WSU-DLCL-2 | This compound | 0.11 | Not Reported | [9] |
Note: EC₅₀ is often used interchangeably with DC₅₀ in the context of degradation assays. Ymin represents the minimum remaining protein level, from which Dₘₐₓ can be calculated (Dₘₐₓ = 100 - Ymin).
Summary
The HiBiT assay provides a robust, sensitive, and high-throughput compatible method for quantifying the activity of targeted protein degraders like this compound. By using endogenously tagged HiBiT-BCL6 cell lines, researchers can accurately determine the potency (DC₅₀) and efficacy (Dₘₐₓ) of degraders under physiologically relevant conditions. This protocol serves as a comprehensive guide for drug development professionals aiming to characterize BCL6-targeting therapeutics.
References
- 1. BCL6: master regulator of the germinal center reaction and key oncogene in B cell lymphomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target Degradation [promega.sg]
- 5. B Cell Lymphoma 6 (BCL6): A Conserved Regulator of Immunity and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 9. This compound, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
Application Notes and Protocols for Assessing Apoptosis in Response to BMS-986458 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for quantifying apoptosis in B-cell lymphoma cell lines following treatment with BMS-986458. The described assays are fundamental for characterizing the pro-apoptotic efficacy of this compound and understanding its mechanism of action.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for Apoptosis Assays
Caption: General workflow for assessing apoptosis after this compound treatment.
Data Presentation
Table 1: Apoptosis in SU-DHL-6 Cells Detected by Annexin V/PI Staining after 48h Treatment with this compound
| This compound Conc. (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| 1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 0.9 | 14.4 ± 2.1 |
| 10 | 60.3 ± 4.2 | 25.4 ± 2.8 | 14.3 ± 1.5 | 39.7 ± 4.3 |
| 100 | 25.1 ± 3.9 | 48.7 ± 5.1 | 26.2 ± 2.7 | 74.9 ± 7.8 |
| 1000 | 8.9 ± 2.5 | 55.3 ± 6.2 | 35.8 ± 4.0 | 91.1 ± 10.2 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Caspase-3/7 Activity in SU-DHL-6 Cells after 24h Treatment with this compound
| This compound Conc. (nM) | Relative Fluorescence Units (RFU) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 1,520 ± 110 | 1.0 |
| 1 | 2,890 ± 250 | 1.9 |
| 10 | 7,650 ± 680 | 5.0 |
| 100 | 15,300 ± 1,240 | 10.1 |
| 1000 | 18,800 ± 1,550 | 12.4 |
Data are presented as mean ± standard deviation (n=3).
Table 3: DNA Fragmentation in SU-DHL-6 Cells by TUNEL Assay after 48h Treatment with this compound
| This compound Conc. (nM) | TUNEL-Positive Cells (%) |
| 0 (Vehicle) | 3.1 ± 0.7 |
| 1 | 12.5 ± 2.1 |
| 10 | 35.8 ± 4.5 |
| 100 | 68.2 ± 7.9 |
| 1000 | 85.4 ± 9.3 |
Data are presented as mean ± standard deviation (n=3), based on fluorescence microscopy imaging of at least 500 cells per condition.
Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol details the detection of early and late-stage apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
Materials:
-
DLBCL cell line (e.g., SU-DHL-6)
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed SU-DHL-6 cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently scrape or use a mild dissociation agent. Centrifuge the cell suspension at 300 x g for 5 minutes.[5]
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Identify cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases, Caspase-3 and -7, which are activated during apoptosis.
Materials:
-
DLBCL cell line (e.g., SU-DHL-6)
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
White-walled, clear-bottom 96-well plates
-
Caspase-Glo® 3/7 Assay System or a similar fluorescent caspase-3/7 activity kit
-
Luminometer or fluorescence plate reader
Protocol:
-
Cell Seeding: Seed SU-DHL-6 cells at a density of 1 x 10⁴ cells per well in 100 µL of medium in a 96-well plate. Incubate for 24 hours.
-
Treatment: Add various concentrations of this compound to the wells and incubate for the desired time period (e.g., 24 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[9]
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence of each well using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.[9][10]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of cleaved DNA.
Materials:
-
DLBCL cell line (e.g., SU-DHL-6)
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
Chamber slides or coverslips
-
TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Fluorescein)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.1% Triton™ X-100 in 0.1% sodium citrate)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow SU-DHL-6 cells on chamber slides. Treat with this compound as described in the previous protocols for 48 hours.
-
Fixation:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[3]
-
Wash twice with PBS.
-
-
Permeabilization:
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture (TdT enzyme and labeled nucleotides) according to the manufacturer's protocol.
-
Add 50 µL of the TUNEL reaction mixture to each sample.
-
Incubate in a humidified chamber at 37°C for 60 minutes, protected from light.[11]
-
-
Washing and Counterstaining:
-
Rinse the samples three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.
-
Wash again with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus, while all nuclei will be stained blue by DAPI/Hoechst.
-
Quantify the percentage of TUNEL-positive cells by counting at least 500 cells from multiple random fields per condition.[12]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. cellbiologics.com [cellbiologics.com]
- 4. BCL6 in Lymphoma: this compound and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Characterization of two new high-grade B-cell lymphoma cell lines with MYC and BCL2 rearrangements that are suitable for in vitro drug sensitivity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. clyte.tech [clyte.tech]
- 12. opentrons.com [opentrons.com]
Application Notes and Protocols for BMS-986458 in Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986458 is a first-in-class, orally bioavailable, small molecule degrader of the B-cell lymphoma 6 (BCL6) protein.[1][2][3][4] BCL6 is a transcriptional repressor that is a key driver in many B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL).[3] this compound is a ligand-directed degrader (LDD) that induces the selective, ubiquitin-mediated degradation of BCL6 by recruiting the cereblon (CRBN) E3 ubiquitin ligase.[1][2][5][6] Preclinical studies have demonstrated that degradation of BCL6 by this compound leads to potent anti-tumor activity in various B-cell non-Hodgkin's lymphoma (NHL) models.[5][6]
A significant finding from preclinical research is the ability of this compound to induce the expression of CD20 on the surface of lymphoma cells.[3][5][6] BCL6 is known to repress the transcription of the MS4A1 gene, which encodes the CD20 protein. By degrading BCL6, this compound relieves this repression, leading to increased CD20 transcription and surface expression.[5][6] This is particularly relevant as CD20 is a well-established therapeutic target for monoclonal antibodies such as rituximab. The upregulation of CD20 by this compound has been shown to enhance the efficacy of anti-CD20 therapies, suggesting a powerful synergistic treatment strategy.[3][6]
These application notes provide a summary of the preclinical and clinical data on this compound and detailed protocols for researchers to investigate its effects on CD20 expression in lymphoma cell lines.
Data Presentation
Preclinical Efficacy of this compound
| Parameter | Finding | Cell/Model Type | Reference |
| Anti-tumor Activity | Broad anti-tumor effects in 80% of BCL6-expressing NHL cell lines and all ex vivo patient-derived xenograft (PDX) models. | B-cell NHL cell lines, PDX models | [5][6] |
| CD20 Upregulation | Up to a 20-fold increase in CD20 surface expression within 72 hours. | Diffuse Large B-cell Lymphoma (DLBCL) cell lines | [5][6] |
| Synergy with Anti-CD20 Therapy | Potent synergism with anti-CD20 agents, resulting in tumor regression and tumor-free animals (<70%) in in vivo models. | Human cell line-derived xenograft (CDX) and PDX models of R/R DLBCL | [5][6] |
Clinical Efficacy of this compound (Monotherapy in Relapsed/Refractory NHL)
| Lymphoma Subtype | Overall Response Rate (ORR) | Complete Response Rate (CRR) | Reference |
| Overall NHL | 65% | 21% | [7][8] |
| DLBCL | 54% | 7% | [7] |
| Follicular Lymphoma (FL) | 80% | 40% | [7] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for evaluating its effect on CD20 expression.
Caption: Mechanism of action of this compound in inducing CD20 expression.
Caption: Experimental workflow for assessing this compound-induced CD20 expression.
Experimental Protocols
Note: The following protocols are provided as a general guide. Researchers should optimize conditions for their specific cell lines and experimental setup.
Protocol 1: In Vitro Treatment of Lymphoma Cell Lines with this compound
Objective: To treat lymphoma cell lines with this compound to assess its impact on CD20 expression.
Materials:
-
Lymphoma cell lines (e.g., DLBCL cell lines like SU-DHL-4, OCI-Ly1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (MedChemExpress, Cat. No.: HY-172736 or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Multi-well cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture lymphoma cells to a sufficient density for the experiment.
-
Seed cells into 6-well plates at a density of 0.5 x 10⁶ cells/mL in 2 mL of complete culture medium per well.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C or -80°C.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the treated cells for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
Protocol 2: Flow Cytometry for CD20 Surface Expression
Objective: To quantify the surface expression of CD20 on lymphoma cells following treatment with this compound.
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
PE-conjugated anti-human CD20 antibody (or other suitable fluorochrome-conjugated antibody)
-
Isotype control antibody (PE-conjugated)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing:
-
After the desired incubation period, harvest the cells from each well by gentle pipetting.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.
-
Repeat the centrifugation and washing step.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of cold FACS buffer.
-
Add the PE-conjugated anti-CD20 antibody at the manufacturer's recommended concentration to the sample tubes.
-
Add the PE-conjugated isotype control antibody to a separate control tube.
-
Gently vortex and incubate the tubes in the dark for 30 minutes on ice.
-
-
Washing:
-
After incubation, add 1 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and repeat the wash step.
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Determine the median fluorescence intensity (MFI) of the PE signal for the CD20-stained cells and the isotype control.
-
Calculate the fold change in CD20 expression by dividing the MFI of the this compound-treated cells by the MFI of the vehicle-treated cells.
-
Conclusion
This compound represents a promising therapeutic agent for B-cell lymphomas, not only through its direct anti-tumor effects via BCL6 degradation but also by enhancing the efficacy of existing immunotherapies. The provided protocols offer a framework for researchers to further investigate the mechanism of this compound and its potential in combination therapies. The ability to upregulate CD20 expression opens new avenues for treating relapsed or refractory lymphomas where CD20 expression may be diminished. Further research and clinical investigation are ongoing to fully elucidate the therapeutic potential of this novel BCL6 degrader.[4][6][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. oncozine.com [oncozine.com]
- 4. This compound: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Diffuse large B-cell lymphoma: reduced CD20 expression is associated with an inferior survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a Novel B-Cell Lymphoma 6 (BCL6) PROTAC To Provide Insight into Small Molecule Targeting of BCL6 (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for Flow Cytometry Analysis of BMS-986458 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the flow cytometric analysis of cells treated with BMS-986458, focusing on the measurement of intracellular BCL6 levels, changes in CD20 expression, and the immunophenotyping of relevant immune cell subsets.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that simultaneously binds to the BCL6 protein and the CRBN component of the CRL4-CRBN E3 ubiquitin ligase complex. This proximity induces the ubiquitination of BCL6, marking it for degradation by the 26S proteasome. The degradation of BCL6 leads to the de-repression of its target genes, which are involved in cell-cycle checkpoints, anti-proliferative signaling, and interferon response pathways.[7] This ultimately results in the inhibition of tumor cell growth.[3]
Quantitative Data Summary
The following tables summarize the in vitro potency and clinical efficacy of this compound.
| Cell Line | Assay Type | Value | Reference |
| WSU-DLCL-2 | BCL6 Degradation (DC50) | 0.11 nM | [8] |
| OCI-LY-1 | BCL6 Degradation (DC50) | 0.14 nM | [8] |
| OCI-LY-1 | Antiproliferation (IC50) | 1.2 nM | [8] |
| SU-DHL-4 | BCL6 Degradation (EC50) | 2 nM | [8] |
| OCI-LY-1 | BCL6 Degradation (EC50) | 0.2 nM | [8] |
| Clinical Trial Phase | Patient Population | Overall Response Rate (ORR) | Complete Response Rate (CRR) | Reference |
| Phase 1/2 | Relapsed/Refractory Non-Hodgkin Lymphoma | 65% | 21% | [9] |
| Phase 1/2 | - Diffuse Large B-cell Lymphoma (DLBCL) | 54% | 7% | [9] |
| Phase 1/2 | - Follicular Lymphoma (FL) | 80% | 40% | [9] |
Experimental Protocols
The following protocols provide a framework for the flow cytometric analysis of cells treated with this compound. Optimization of antibody concentrations, incubation times, and instrument settings is recommended for specific cell types and experimental conditions.
Experimental Workflow
Protocol 1: Intracellular Staining for BCL6 Degradation
This protocol is designed to quantify the intracellular levels of BCL6 in lymphoma cell lines following treatment with this compound.
Materials:
-
Lymphoma cell lines (e.g., OCI-LY-1, SU-DHL-4)
-
This compound (and appropriate solvent, e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fixable Viability Dye
-
Anti-BCL6 antibody, conjugated to a fluorophore (e.g., PE, APC)
-
Isotype control antibody corresponding to the anti-BCL6 antibody
-
96-well round-bottom plates or FACS tubes
Procedure:
-
Cell Culture and Treatment:
-
Culture lymphoma cells to the desired density.
-
Treat cells with a range of concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 24 hours).
-
-
Cell Harvesting and Viability Staining:
-
Harvest cells and wash once with PBS.
-
Resuspend cells in PBS and stain with a fixable viability dye according to the manufacturer's instructions to enable exclusion of dead cells from the analysis.
-
-
Fixation:
-
Wash cells with PBS and resuspend in 100 µL of Fixation Buffer.
-
Incubate for 15-20 minutes at room temperature.
-
Wash cells twice with Flow Cytometry Staining Buffer.
-
-
Permeabilization and Intracellular Staining:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Add the anti-BCL6 antibody or the corresponding isotype control at the predetermined optimal concentration.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Acquisition:
-
Wash cells twice with Permeabilization Buffer.
-
Resuspend cells in Flow Cytometry Staining Buffer.
-
Acquire events on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, single cells.
-
Determine the median fluorescence intensity (MFI) of the BCL6 staining in the this compound-treated and control samples.
-
Calculate the percentage of BCL6 degradation relative to the vehicle-treated control.
-
Protocol 2: Analysis of CD20 Expression
This compound has been shown to increase the surface expression of CD20 on lymphoma cells.[7] This protocol outlines the measurement of CD20 expression by flow cytometry.
Materials:
-
Same as Protocol 1, with the addition of:
-
Anti-CD20 antibody, conjugated to a fluorophore
-
Isotype control antibody corresponding to the anti-CD20 antibody
Procedure:
-
Cell Culture and Treatment:
-
Follow step 1 from Protocol 1. A longer treatment duration (e.g., 48-72 hours) may be necessary to observe changes in protein expression.
-
-
Cell Harvesting and Viability Staining:
-
Follow step 2 from Protocol 1.
-
-
Surface Staining:
-
Wash cells with Flow Cytometry Staining Buffer.
-
Resuspend cells in 100 µL of Flow Cytometry Staining Buffer containing the anti-CD20 antibody or the corresponding isotype control.
-
Incubate for 20-30 minutes on ice or at 4°C, protected from light.
-
-
Washing and Acquisition:
-
Wash cells twice with Flow Cytometry Staining Buffer.
-
Resuspend cells in Flow Cytometry Staining Buffer.
-
Acquire events on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, single cells.
-
Determine the MFI of CD20 staining and the percentage of CD20-positive cells in the treated and control samples.
-
Protocol 3: Immunophenotyping of T Follicular Helper (Tfh) Cells
This compound can modulate the immune microenvironment, including T follicular helper (Tfh) cell populations.[7] This protocol is for the analysis of Tfh cells from peripheral blood mononuclear cells (PBMCs) or lymphoid tissues.
Materials:
-
PBMCs or single-cell suspension from lymphoid tissue
-
This compound or vehicle control (for in vitro treatment)
-
Flow Cytometry Staining Buffer
-
Fixable Viability Dye
-
Antibodies against Tfh cell markers:
-
Anti-CD3
-
Anti-CD4
-
Anti-CXCR5
-
Anti-PD-1
-
Anti-BCL6 (for intracellular staining)
-
-
Fixation and Permeabilization buffers (if staining for BCL6)
Procedure:
-
Sample Preparation and Treatment (if applicable):
-
Isolate PBMCs or prepare a single-cell suspension from lymphoid tissue.
-
For in vitro studies, treat the cells with this compound as described in Protocol 1.
-
-
Viability and Surface Staining:
-
Stain with a fixable viability dye.
-
Perform surface staining for CD3, CD4, CXCR5, and PD-1 as described in Protocol 2.
-
-
Intracellular Staining for BCL6 (Optional):
-
If analyzing intracellular BCL6 in Tfh cells, perform fixation and permeabilization followed by intracellular staining for BCL6 as described in Protocol 1.
-
-
Washing and Acquisition:
-
Wash cells and resuspend in Flow Cytometry Staining Buffer.
-
Acquire events on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, single lymphocytes.
-
Identify CD4+ T cells (CD3+CD4+).
-
Within the CD4+ population, identify Tfh cells as CXCR5+PD-1+.
-
Quantify the percentage of Tfh cells within the CD4+ T cell population.
-
If BCL6 was stained, analyze its expression level within the Tfh and non-Tfh CD4+ T cell subsets.
-
Troubleshooting
-
Low BCL6 signal: Optimize fixation and permeabilization conditions. Ensure the use of a bright fluorophore for the anti-BCL6 antibody.
-
High background staining: Titrate antibodies to their optimal concentration. Include appropriate isotype controls. Ensure adequate washing steps.
-
Poor cell viability: Handle cells gently during harvesting and staining. Minimize the time cells are kept at room temperature. Use a viability dye to exclude dead cells from the analysis.
Conclusion
Flow cytometry is a powerful and indispensable tool for characterizing the cellular effects of the BCL6 degrader, this compound. The protocols provided here offer a comprehensive framework for assessing target engagement (BCL6 degradation), downstream effects on protein expression (CD20 upregulation), and modulation of the immune microenvironment (Tfh cell populations). These analyses are crucial for the preclinical and clinical development of this promising therapeutic agent for B-cell malignancies.
References
- 1. BCL6 in Lymphoma: this compound and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bristol Myers Squibb Advances Lymphoma Research with New Targeted Protein Degradation and Cell Therapy Data at ASH 2025 – Company Announcement - FT.com [markets.ft.com]
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Evaluation of BMS-986458
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of BMS-986458, a first-in-class, orally bioavailable B-cell lymphoma 6 (BCL6) degrader. The included protocols are intended to serve as a guide for the preclinical and clinical evaluation of this compound.
Introduction
This compound is a heterobifunctional small molecule that induces the degradation of the BCL6 oncoprotein.[1] It is currently in Phase 1/2 clinical development for the treatment of relapsed/refractory Non-Hodgkin's Lymphoma (NHL).[2][3] this compound functions by recruiting the E3 ubiquitin ligase cereblon (CRBN) to BCL6, leading to its ubiquitination and subsequent proteasomal degradation.[1] This targeted protein degradation approach offers a novel therapeutic strategy for B-cell malignancies dependent on BCL6.[4]
Pharmacokinetic Profile
This compound has demonstrated favorable pharmacokinetic properties in preclinical studies, supporting its development as an oral therapeutic agent.
Table 1: Preclinical Pharmacokinetic Parameters of this compound[2]
| Species | Dose (mg/kg) | Route | Cmax (µM) | tmax (h) | AUC24 (µM·h) | Bioavailability (%) | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) |
| Mouse | 3 | Oral | 24.9 | 0.5 | 75.6 | 53 | - | - | - |
| Rat | 3 | Oral | 9.49 | 2.33 | 44.6 | ~100 | - | - | - |
| Dog | 3 | Oral | 15.1 | 2 | 72.2 | 67 | - | - | - |
| Mouse | 1 | IV | - | - | 3.98 | - | 6.67 | 0.51 | 1.1 |
| Rat | 1 | IV | - | - | 2.8 | - | 9.74 | 0.28 | 0.9 |
| Dog | 1 | IV | - | - | 35.4 | - | 0.85 | 0.3 | 4.6 |
Cmax: Maximum plasma concentration; tmax: Time to maximum plasma concentration; AUC24: Area under the plasma concentration-time curve over 24 hours; CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life.
Clinical Pharmacokinetics
Pharmacodynamic Profile
The primary pharmacodynamic effect of this compound is the degradation of BCL6. This leads to downstream effects on cell proliferation, apoptosis, and the tumor microenvironment.
In Vitro Pharmacodynamics
This compound induces potent and selective degradation of BCL6 in NHL cell lines.
Table 2: In Vitro Pharmacodynamic Activity of this compound[2]
| Cell Line | Assay | Endpoint | Value (nM) |
| SU-DHL-4 | BCL6 Degradation (HiBiT) | EC50 | 2 |
| OCI-LY-1 | BCL6 Degradation (HiBiT) | EC50 | 0.2 |
| WSU-DLCL-2 | BCL6 Degradation | DC50 | 0.11 |
| OCI-LY-1 | BCL6 Degradation | DC50 | 0.14 |
| OCI-LY-1 | Antiproliferation | IC50 | 1.2 |
EC50: Half-maximal effective concentration; DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration.
In Vivo Pharmacodynamics
Oral administration of this compound in mouse xenograft models of NHL resulted in dose-dependent BCL6 degradation and significant anti-tumor activity.[2]
Clinical Pharmacodynamics
In the Phase 1 study, deep and sustained BCL6 degradation was observed in the peripheral blood of patients at the lowest doses tested (40 mg twice-daily and 80 mg once-daily).[5]
Table 3: Preliminary Clinical Efficacy of this compound in Relapsed/Refractory NHL (NCT06090539)[6]
| Disease Type | Overall Response Rate (ORR) | Complete Response Rate (CRR) |
| All Patients | 65% | 21% |
| Diffuse Large B-cell Lymphoma (DLBCL) | 54% | 7% |
| Follicular Lymphoma (FL) | 80% | 40% |
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for PK/PD Assessment
Caption: Workflow for PK/PD assessment.
Experimental Protocols
Protocol 1: Quantification of BCL6 Degradation by Western Blot
This protocol describes a general method for assessing the degradation of BCL6 in cell lines treated with this compound.
1. Cell Culture and Treatment:
-
Culture NHL cell lines (e.g., SU-DHL-4, OCI-LY-1) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere (if applicable) or reach the desired density.
-
Treat cells with a dose-response range of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 24 hours).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel until adequate separation of proteins is achieved.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BCL6 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
7. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BCL6 band intensity to the loading control.
-
Calculate the percentage of BCL6 degradation relative to the vehicle-treated control.
Protocol 2: Analysis of T-follicular Helper (Tfh) Cell Populations by Flow Cytometry
This protocol provides a general framework for identifying and quantifying Tfh cells from lymphoid tissues of treated animals or peripheral blood of patients.
1. Sample Preparation:
-
From Lymphoid Tissues (e.g., spleen, lymph nodes):
-
Harvest tissues and prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
-
From Peripheral Blood:
-
Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells with FACS buffer.
-
2. Cell Staining:
-
Resuspend cells in FACS buffer.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers using fluorescently conjugated antibodies. A typical panel for Tfh cells includes:
-
CD4 (T helper cell marker)
-
CXCR5 (Tfh lineage marker)
-
PD-1 (Tfh activation marker)
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
3. Intracellular Staining for BCL6 (Optional but Recommended):
-
Fix and permeabilize the cells using a transcription factor staining buffer set according to the manufacturer's instructions.
-
Stain with a fluorescently conjugated anti-BCL6 antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
4. Data Acquisition:
-
Resuspend the stained cells in FACS buffer.
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters.
-
Collect a sufficient number of events for statistical analysis.
5. Data Analysis:
-
Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to analyze the data.
-
Gate on lymphocytes based on forward and side scatter properties.
-
Gate on single cells.
-
Gate on CD4+ T cells.
-
Within the CD4+ population, identify Tfh cells as CXCR5+ PD-1+.
-
If intracellular staining was performed, confirm the Tfh phenotype by gating on BCL6+ cells within the CXCR5+ PD-1+ population.
-
Quantify the percentage of Tfh cells within the total CD4+ T cell population.
-
Compare the Tfh cell populations between this compound-treated and control groups.
Conclusion
This compound is a promising oral BCL6 degrader with a favorable preclinical pharmacokinetic and pharmacodynamic profile. Early clinical data demonstrate its potential as a novel therapeutic for relapsed/refractory Non-Hodgkin's Lymphoma. The protocols outlined in these application notes provide a foundation for the continued investigation of this compound and other targeted protein degraders in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
- 3. Identification of T follicular helper (Tfh) cells by flow cytometry [protocols.io]
- 4. ASH 2024: Top abstracts in lymphoma and CLL [lymphomahub.com]
- 5. pharmacytimes.com [pharmacytimes.com]
Application Notes and Protocols: Oral Administration of BMS-986458 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a summary of the preclinical data and detailed protocols for evaluating the oral administration of BMS-986458 in relevant cancer models.
Mechanism of Action & Signaling Pathway
This compound operates by forming a ternary complex between the BCL6 protein and the CRBN E3 ubiquitin ligase complex.[3] This induced proximity triggers the transfer of ubiquitin molecules to BCL6, marking it for destruction by the proteasome. The degradation of BCL6 relieves its repressive effect on a variety of genes, including those involved in cell-cycle checkpoints, interferon signaling, and, notably, the gene encoding the CD20 surface antigen.[1][4][5] The upregulation of CD20 restores potential sensitivity to anti-CD20 therapies, suggesting a powerful synergistic treatment approach.[1][3]
Data Presentation: Preclinical Efficacy and Pharmacodynamics
The following tables summarize the quantitative data from preclinical and early clinical investigations of this compound.
Table 1: In Vitro Activity of this compound
| Model System | Parameter | Result | Reference |
|---|---|---|---|
| BCL6-Expressing NHL Cell Lines | Anti-Tumor Activity | Broad effects in 80% of cell lines evaluated | [1][4][5] |
| DLBCL Cell Line Models | CD20 Upregulation | Up to 20-fold increase in surface expression within 72 hours |[1][4][5] |
Table 2: In Vivo Pharmacodynamics & Efficacy in Preclinical Models
| Model Type | Administration | Key Finding | Result | Reference |
|---|---|---|---|---|
| NHL Xenograft Models | Once daily oral dosing | BCL6 Degradation | Deep and sustained | [1][4][5] |
| Tumor Growth | Regression observed | [1][4][5] | ||
| Patient-Derived Xenograft (PDX) | Once daily oral dosing | Survival | Significant survival benefit | [1][4][5] |
| CDX & PDX Models | Combination Oral Dosing (with anti-CD20) | Tumor Growth | Regression and tumor-free animals (<70%) | [1][4][5] |
| | | Tolerability | No body weight loss reported |[1][4][5] |
Table 3: Early Clinical Pharmacodynamics and Efficacy (Phase I/II Data)
| Population | Parameter | Result | Reference |
|---|---|---|---|
| R/R NHL Patients | BCL6 Degradation (PBMCs & Tumor) | Complete decrease observed as early as 5 hours post-dosing | [3] |
| R/R NHL (Overall) | Objective Response Rate (ORR) | 81% | [3] |
| Complete Response Rate (CRR) | 23.8% | [3] | |
| R/R DLBCL Subgroup | Objective Response Rate (ORR) | 54% - 80% | [3][6][7][8] |
| Complete Response Rate (CRR) | 7% | [3][6][7][8] | |
| R/R FL Subgroup | Objective Response Rate (ORR) | 80% | [3][6][7][8] |
| | Complete Response Rate (CRR) | 40% - 67% |[3][6][7][8] |
Experimental Protocols
Protocol 1: In Vitro BCL6 Degradation Assay in NHL Cell Lines
Objective: To quantify the dose- and time-dependent degradation of BCL6 protein in NHL cells following treatment with this compound.
Materials:
-
BCL6-expressing NHL cell lines (e.g., DLBCL lines)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Western blot transfer system (membranes, buffers)
-
Primary antibodies: anti-BCL6, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed NHL cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat cells for various time points (e.g., 2, 4, 8, 24 hours) and concentrations. Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare for SDS-PAGE.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary anti-BCL6 and anti-loading control antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Analysis: Quantify band intensities using densitometry software. Normalize BCL6 levels to the loading control and express as a percentage of the vehicle control.
Protocol 2: In Vivo Efficacy Study in a DLBCL Xenograft Model
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model of DLBCL.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
DLBCL cell line for implantation
-
Matrigel (or similar)
-
This compound
-
Vehicle solution for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers, animal scale
-
Oral gavage needles
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the study.
-
Tumor Implantation: Subcutaneously implant DLBCL cells (typically mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment cohorts (e.g., vehicle control, this compound at various doses).
-
Oral Administration: Administer this compound or vehicle via oral gavage once daily.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.
-
Endpoint: The study may be terminated when tumors in the control group reach a specified maximum size, or after a fixed duration. Euthanize animals if they meet any humane endpoint criteria (e.g., >20% body weight loss).
-
Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Plot mean tumor volume over time for each cohort.
-
Analyze survival data using Kaplan-Meier curves if applicable.
-
Safety and Tolerability
Non-clinical safety evaluations, including 28-day dog toxicity studies, have shown that this compound is well tolerated.[1][4][5] In vivo preclinical models demonstrated a lack of significant body weight loss during treatment, suggesting good tolerability at efficacious doses.[1][4][5] Furthermore, the compound showed no impact on normal bone marrow populations in vitro.[1][4] These findings support the clinical investigation of this compound as a therapeutic option with a manageable safety profile.[1][4]
References
- 1. ashpublications.org [ashpublications.org]
- 2. BCL6 in Lymphoma: this compound and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. mediamedic.co [mediamedic.co]
- 4. researchgate.net [researchgate.net]
- 5. Paper: this compound a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin’s Lymphoma [ash.confex.com]
- 6. Bristol Myers Squibb advances lymphoma research with new targeted protein degradation and cell therapy data at ASH 2025 [pharmabiz.com]
- 7. Bristol Myers Squibb - Bristol Myers Squibb Advances Lymphoma Research with New Targeted Protein Degradation and Cell Therapy Data at ASH 2025 [news.bms.com]
- 8. Bristol Myers Squibb Advances Lymphoma Research with New Targeted Protein Degradation and Cell Therapy Data at ASH 2025 | MarketScreener [marketscreener.com]
Troubleshooting & Optimization
Potential off-target effects of BMS-986458
This technical support center provides researchers, scientists, and drug development professionals with information and guidance on the potential off-target effects of BMS-986458, a first-in-class, orally bioavailable B-cell lymphoma 6 (BCL6) ligand-directed degrader.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule that induces the degradation of the BCL6 protein.[1][2][3] It functions by forming a ternary complex between the BCL6 protein and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BCL6.[2][3][4] This action prevents BCL6-mediated signaling and the activation of downstream survival pathways in cancer cells.[2]
Q2: What is the known selectivity profile of this compound?
A2: Preclinical characterization has described this compound as a highly selective degrader of BCL6.[3][5][6] This selectivity is a key feature of its design, aiming to minimize off-target effects.[6]
Q3: What are the reported adverse events in clinical trials, and could they be related to off-target effects?
A3: In a first-in-human clinical study, this compound was generally well-tolerated.[7] The most frequently reported treatment-related adverse events were grade 1/2 arthralgia (joint pain) and fatigue.[7] No grade 3 or higher treatment-related cytopenias (low blood cell counts) were observed.[7] While these events are noted, they are generally low-grade, and a direct link to specific off-target interactions has not been publicly detailed.
Troubleshooting Guide
This guide is designed to help researchers address specific issues that may arise during experiments with this compound, particularly those that could be indicative of off-target effects.
Issue 1: Unexpected Phenotype Observed in BCL6-Negative Cell Lines
-
Question: I am observing a significant phenotypic change (e.g., decreased viability, altered morphology) in a BCL6-negative cell line upon treatment with this compound. Is this expected?
-
Answer and Troubleshooting Steps:
-
Confirm BCL6 Expression: First, rigorously confirm the absence of BCL6 protein expression in your cell line using a validated antibody for Western blotting or flow cytometry.
-
Consider Cereblon (CRBN) Expression: The activity of this compound is dependent on the E3 ligase cereblon (CRBN).[2][3] Confirm that your cell line expresses CRBN. An absence of effect in a CRBN-null line, in contrast to your BCL6-negative line, could suggest a BCL6-independent but CRBN-dependent off-target effect.
-
Dose-Response Analysis: Perform a dose-response experiment. Off-target effects often occur at higher concentrations than on-target effects. If the unexpected phenotype only manifests at concentrations significantly higher than those required for BCL6 degradation in positive control lines, it is more likely to be an off-target effect.
-
Proteomics Analysis: Consider a global proteomics study (e.g., mass spectrometry) to identify other proteins that may be degraded upon treatment with this compound in your BCL6-negative cell line.
-
Issue 2: Observed Phenotype is Inconsistent with Known BCL6 Biology
-
Question: My experimental results with this compound are not consistent with the known functions of BCL6 (e.g., I'm seeing modulation of a pathway not known to be regulated by BCL6). How can I investigate this?
-
Answer and Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search to determine if any recent studies have linked BCL6 to the unexpected pathway you are observing.
-
Transcriptomic Analysis: Perform RNA sequencing on cells treated with this compound versus a vehicle control. Analyze the differentially expressed genes to see if they align with known BCL6 target genes or if an entirely different gene set is modulated. Preclinical studies have shown that BCL6 degradation by this compound modulates pathways associated with cell-cycle checkpoints, anti-proliferative signaling, and interferon response.[3][8]
-
Rescue Experiment: If you hypothesize an off-target protein is being degraded, perform a rescue experiment by overexpressing a drug-resistant mutant of that protein to see if the phenotype is reversed.
-
Quantitative Data on Off-Target Effects
Currently, there is no publicly available quantitative data from broad-based screening assays (e.g., kinome scans, safety pharmacology panels) detailing the specific off-target binding or degradation profile of this compound. The available literature emphasizes its high selectivity for BCL6.[3][5][6]
Table 1: Summary of Known Safety and Tolerability Data
| Adverse Event | Grade | Frequency | Citation |
| Arthralgia (Joint Pain) | 1/2 | 19.4% | [7] |
| Fatigue | 1/2 | 16.1% | [7] |
| Treatment-related Cytopenias | ≥3 | 0% | [7] |
Experimental Protocols
While specific, detailed protocols for off-target screening of this compound are not publicly available, the following are standard methodologies used in the industry to characterize the selectivity of protein degraders.
Protocol 1: Global Proteomics for Off-Target Degradation
-
Objective: To identify all proteins that are degraded upon treatment with the compound.
-
Methodology:
-
Culture cells (e.g., a relevant lymphoma cell line) and treat with this compound at various concentrations and time points, alongside a vehicle control (e.g., DMSO).
-
Lyse the cells and digest the proteins into peptides.
-
Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the relative abundance of proteins across the different treatment conditions. A significant decrease in the abundance of a protein in the this compound-treated samples compared to the control indicates degradation.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify proteins that physically bind to the compound within the cell.
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures. Target engagement (binding) stabilizes the protein, increasing its melting temperature.
-
Cool the samples and centrifuge to separate aggregated (denatured) proteins from soluble proteins.
-
Analyze the soluble fraction by Western blot for a specific candidate or by mass spectrometry for a proteome-wide analysis to determine which proteins were stabilized by the compound.
-
Visualizations
Caption: Mechanism of action for this compound-mediated BCL6 degradation.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Facebook [cancer.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. mskcc.org [mskcc.org]
- 5. geneonline.com [geneonline.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Bristol Myers Squibb - Bristol Myers Squibb Presents Data Across Targeted Protein Degradation Research Including CELMoD™ Agents and BCL6 Ligand-Directed Degrader at EHA 2025 [news.bms.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: BMS-986458 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the in vivo bioavailability of BMS-986458.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in preclinical species?
A1: this compound has demonstrated moderate to high oral bioavailability in several preclinical species. At a 3 mg/kg oral dose, the reported bioavailability (F) is 53% in mice, approximately 100% in rats, and 67% in dogs[1].
Q2: What are the known solubility characteristics of this compound?
A2: The solubility of this compound has been characterized in simulated intestinal fluids. It exhibits a solubility of 10 µg/mL in fasted state simulated intestinal fluid (FaSSIF) and 200 µg/mL in fed state simulated intestinal fluid (FeSSIF).[1] Additionally, its kinetic solubility at pH 5 ranges from 4.2 to 7.4 µM[1].
Q3: How does this compound work?
Troubleshooting Guide
Even with generally good bioavailability, researchers may encounter variability in their in vivo experiments. This guide addresses potential issues and provides strategies for improvement.
Issue 1: Lower than expected oral bioavailability in mice.
-
Possible Cause 1: Formulation Issues. While this compound has shown good oral absorption, the choice of vehicle can significantly impact its dissolution and absorption.
-
Troubleshooting Strategy 1: Formulation Optimization. Experiment with different formulation strategies to enhance solubility and dissolution. Common approaches for poorly soluble drugs include the use of co-solvents, solid dispersions, and lipid-based formulations.[9][10][11][12]
-
Co-solvents: Can be used to increase the solubility of a drug in aqueous solutions[9].
-
Solid Dispersions: Involve dispersing the drug within a solid matrix, such as a polymer, to improve solubility[9][11].
-
Lipid-Based Formulations: Emulsions and self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic drugs[9].
-
-
Possible Cause 2: First-Pass Metabolism. Although not explicitly detailed for this compound, high first-pass metabolism in the liver can reduce the amount of drug reaching systemic circulation.
-
Troubleshooting Strategy 2: Co-administration with a Metabolic Inhibitor. In preclinical studies, co-administering a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine the extent of first-pass metabolism. This is an experimental tool and not a therapeutic strategy.
Issue 2: High variability in plasma concentrations between animals.
-
Possible Cause 1: Fed vs. Fasted State. The significant difference in solubility between FaSSIF (10 µg/mL) and FeSSIF (200 µg/mL) suggests that the presence of food could impact the absorption of this compound[1].
-
Troubleshooting Strategy 1: Standardize Feeding Conditions. Ensure that all animals are treated consistently with respect to their feeding schedule. For oral dosing studies, it is common practice to fast animals overnight and for a few hours post-dosing to reduce variability.
-
Possible Cause 2: Gavage Technique. Improper oral gavage technique can lead to dosing errors or stress in the animals, which can affect gastrointestinal function and drug absorption.
-
Troubleshooting Strategy 2: Refine Dosing Procedure. Ensure all personnel are properly trained in oral gavage techniques. Minimize stress to the animals during dosing.
Data Summary
Table 1: Preclinical Pharmacokinetics of this compound
| Species | Dose (Oral) | Cmax (µM) | Tmax (h) | AUC24 (µM·h) | Bioavailability (F) |
|---|---|---|---|---|---|
| Mouse | 3 mg/kg | 24.9 | 0.5 | 75.6 | 53% |
| Rat | 3 mg/kg | 9.49 | 2.33 | 44.6 | ~100% |
| Dog | 3 mg/kg | 15.1 | 2.0 | 72.2 | 67% |
Data sourced from BioWorld.[1]
Table 2: In Vitro Properties of this compound
| Parameter | Value |
|---|---|
| Solubility in FaSSIF | 10 µg/mL |
| Solubility in FeSSIF | 200 µg/mL |
| Kinetic Solubility (pH 5) | 4.2 - 7.4 µM |
| Permeability (P(AtoB) in MDCK cells) | 14.3 x 10⁻⁶ cm/s |
Data sourced from BioWorld.[1]
Experimental Protocols
Protocol 1: Preparation of a Simple Suspension Formulation for Oral Dosing in Mice
-
Objective: To prepare a basic suspension of this compound for oral administration in mice.
-
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Methylcellulose (B11928114) in deionized water
-
Mortar and pestle
-
Spatula
-
Balance
-
Stir plate and stir bar
-
Graduated cylinder
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle for the desired concentration and number of animals.
-
Weigh the appropriate amount of this compound.
-
Triturate the this compound powder in a mortar and pestle to reduce particle size.
-
Gradually add a small amount of the 0.5% methylcellulose vehicle to the powder to form a paste.
-
Continue to add the vehicle in small increments while mixing until a homogenous suspension is formed.
-
Transfer the suspension to a beaker with a stir bar and stir continuously on a stir plate until dosing.
-
Ensure the suspension is well-mixed before drawing each dose.
-
Visualizations
Caption: Factors influencing the oral bioavailability of this compound.
Caption: Troubleshooting workflow for low in vivo bioavailability.
Caption: Mechanism of action for this compound-mediated BCL6 degradation.
References
- 1. This compound, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
- 2. This compound: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. BCL6 in Lymphoma: this compound and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 6. Facebook [cancer.gov]
- 7. This compound: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - American Chemical Society [acs.digitellinc.com]
- 8. mediamedic.co [mediamedic.co]
- 9. erpublications.com [erpublications.com]
- 10. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of BMS-986458
Welcome to the technical support center for the synthesis and purification of BMS-986458. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and purification of this BCL6 degrader.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis and purification of this compound?
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: While a specific impurity profile for this compound is not publicly available, common impurities from the palladium-catalyzed coupling reactions used in its synthesis may include:
-
Homocoupling dimers: Byproducts from the self-coupling of the boronic acid or halide starting materials.[3]
-
Phenol formation: Can occur as a side reaction under certain conditions.[3]
-
Unreacted starting materials and intermediates: Incomplete reactions can lead to the presence of starting materials in the crude product.
Q3: How can I remove residual palladium from my this compound sample?
A3: Several methods can be employed to remove palladium impurities from active pharmaceutical ingredients (APIs). These include:
-
Adsorption: Using palladium scavengers such as trimercaptotriazine, N-acetylcysteine, or specialized polymeric or silica-bound resins (e.g., Isolute, Smopex).[2]
-
Activated Carbon: Treatment with activated carbon can effectively adsorb palladium.[4]
-
Crystallization: Recrystallization of the final product, potentially with additives like N-acetylcysteine or thiourea, can help to keep the palladium in the mother liquor.[2]
-
Chromatography: While not always sufficient on its own, chromatographic purification can reduce palladium levels. A subsequent scavenging step is often recommended for reliable removal to low levels.[5]
Q4: What are the recommended general approaches for purifying PROTACs like this compound?
A4: A multi-step purification strategy is often necessary for PROTACs. A general workflow includes:
-
Initial Crude Purification: This can be an optional step, such as silica (B1680970) gel chromatography, to remove major impurities.
-
High-Resolution Polishing: Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for achieving high purity due to its excellent resolving power for complex molecules.[6]
-
Chiral Separation: If the synthesis results in a racemic mixture, chiral HPLC may be necessary to isolate the desired enantiomer.[6]
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the purification of this compound.
Palladium Removal
| Problem | Possible Cause | Troubleshooting Steps |
| High levels of residual palladium after purification. | Ineffective scavenging. | 1. Optimize Scavenger Choice: Screen different palladium scavengers to find the most effective one for your specific reaction conditions. 2. Increase Scavenger Equivalents: Use a higher excess of the scavenger. 3. Increase Contact Time/Temperature: Allow for longer stirring with the scavenger or gently heat the mixture if the product is stable. 4. Combine Methods: Use a combination of chromatography and a scavenging step.[5] |
| Product loss during palladium removal. | Product adsorption onto the scavenger material. | 1. Select a more specific scavenger. 2. Wash the scavenger material thoroughly with an appropriate solvent after filtration to recover any adsorbed product. |
Chromatographic Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Co-elution of impurities with the product peak in RP-HPLC. | Similar polarity of the impurity and the product. | 1. Modify the Gradient: Use a shallower gradient to improve separation. 2. Change the Stationary Phase: If a C18 column is used, try a different stationary phase (e.g., phenyl-hexyl). 3. Adjust the Mobile Phase pH: Changing the pH can alter the retention times of ionizable compounds. |
| Poor peak shape (tailing or fronting) in HPLC. | Column overload, secondary interactions with the stationary phase, or issues with the mobile phase. | 1. Reduce Sample Load: Inject a smaller amount of the sample onto the column. 2. Add an Ion-Pairing Reagent: For basic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape. 3. Ensure Complete Dissolution: Make sure the sample is fully dissolved in the mobile phase before injection. |
| Low recovery from the column. | Irreversible adsorption of the product onto the stationary phase or precipitation on the column. | 1. Flush the column with a strong solvent to elute any strongly retained compounds. 2. Check the solubility of the compound in the mobile phase. If solubility is low, consider changing the mobile phase composition. |
Experimental Protocols
General Protocol for Preparative Reversed-Phase HPLC of a PROTAC
This is a general protocol and may require optimization for this compound.
1. System and Mobile Phase Preparation:
-
System: A preparative HPLC system with a UV detector and fraction collector.
-
Column: A C18 stationary phase is a common starting point for PROTAC purification.[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or formic acid in acetonitrile.
2. Sample Preparation:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO).
-
Dilute the sample with Mobile Phase A to a concentration suitable for injection (e.g., 10-50 mg/mL).[6]
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[6]
3. Purification:
-
Equilibrate the column with the initial mobile phase composition (e.g., 20% Mobile Phase B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the compounds. A typical gradient might be from 20% to 80% B over 30-60 minutes.
-
Monitor the elution profile using the UV detector at an appropriate wavelength.
-
Collect fractions corresponding to the product peak.
4. Post-Purification:
-
Analyze the collected fractions for purity using analytical HPLC-MS.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Visualizations
Logical Workflow for this compound Purification
Caption: A logical workflow for the purification of this compound.
Decision Tree for Troubleshooting High Palladium Levels
Caption: A decision tree for addressing high palladium levels.
References
- 1. BCL6 in Lymphoma: this compound and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 2. arborassays.com [arborassays.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Long-term stability of BMS-986458 in solution
Welcome to the technical support center for BMS-986458. This resource is designed to assist researchers, scientists, and drug development professionals with the long-term stability of this compound in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Stability of this compound in Solution
Proper storage and handling of this compound are critical for maintaining its integrity and ensuring reliable experimental outcomes. The following tables summarize the recommended storage conditions for both solid compound and solutions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Table 2: Recommended Solvents for this compound
| Application | Solvent/Formulation | Concentration |
| In Vitro | DMSO | Up to 100 mg/mL (159.21 mM) |
| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (3.98 mM)[1] |
| In Vivo | 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (3.98 mM)[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: To prepare a stock solution, we recommend dissolving this compound powder in 100% DMSO. For in vitro use, a concentration of 10 mM is commonly prepared. For a 10 mM stock solution, you would dissolve the compound in the appropriate volume of DMSO as indicated in the solubility table.[1] Ultrasonic treatment may be necessary to achieve complete dissolution.
Q2: How should I store the this compound stock solution to ensure its stability?
A2: For long-term stability, it is recommended to store the stock solution at -80°C, which should maintain its integrity for up to 6 months.[1] For shorter-term storage, -20°C is acceptable for up to one month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: Can I store diluted working solutions of this compound?
A3: It is best practice to prepare fresh working solutions from a frozen stock solution for each experiment. The stability of highly diluted aqueous solutions of this compound at room temperature or 4°C for extended periods has not been extensively reported in publicly available literature. As a PROTAC molecule, this compound may be susceptible to hydrolysis or other forms of degradation in aqueous buffers over time.
Q4: What are the potential signs of this compound degradation in my solution?
A4: Visual indicators of degradation can include a change in the color of the solution, the appearance of precipitates, or a decrease in the observed potency or activity of the compound in your assays. If you suspect degradation, it is recommended to perform an analytical check, such as by HPLC, to assess the purity of the solution.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and storage of this compound solutions.
| Issue | Possible Cause | Recommended Action |
| Precipitate forms in the stock solution upon thawing. | The compound may have come out of solution during freezing or thawing. | Warm the solution gently in a water bath (not exceeding 37°C) and vortex thoroughly to redissolve the precipitate. If the precipitate persists, sonication may be carefully applied. |
| Reduced or inconsistent activity in biological assays. | 1. Degradation of the compound due to improper storage or multiple freeze-thaw cycles.2. Adsorption of the compound to plasticware. | 1. Prepare a fresh working solution from a new aliquot of the stock solution. If the problem persists, use a fresh vial of this compound powder to prepare a new stock solution.2. Use low-adhesion microplates and pipette tips. |
| Unexpected peaks in HPLC/LC-MS analysis. | The new peaks may correspond to degradation products. | Compare the chromatogram of the suspect solution with that of a freshly prepared solution. If new peaks are present and the area of the main peak is reduced, this indicates degradation. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution by HPLC
This protocol provides a general framework for monitoring the stability of a this compound solution over time. A validated stability-indicating HPLC method is crucial for accurate results.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM in an appropriate mobile phase or buffer). Inject the sample into the HPLC system and record the chromatogram. The peak area of this compound at this time point serves as the baseline (100% purity).
-
Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect the samples from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Sample Preparation and Analysis: Thaw the aliquot (if frozen), bring it to room temperature, and vortex gently. Prepare the sample for HPLC analysis as in step 2 and inject it into the HPLC system.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial (T=0) peak area. Calculate the percentage of the compound remaining. A significant decrease in the main peak area and the appearance of new peaks indicate degradation.
Protocol 2: General Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.
-
Prepare Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid and heat at 60°C.
-
Base Hydrolysis: Mix an aliquot with 0.1 M sodium hydroxide (B78521) and keep it at room temperature.
-
Oxidative Degradation: Treat an aliquot with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and a near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC or LC-MS analysis to identify and quantify any degradation products.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and suggested workflows for stability testing and troubleshooting.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for stability testing.
References
Technical Support Center: BMS-986458 Animal Model Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing the BCL6 degrader, BMS-986458, in animal models. The following information is curated to address potential questions and troubleshooting scenarios related to the in vivo safety and tolerability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Q2: What is the expected toxicity profile of this compound in animal models?
Q3: Are there any specific adverse events I should monitor for in my animal studies?
A3: While significant toxicity is not anticipated, data from early human clinical trials can guide monitoring in animal models. The most common treatment-related adverse events (TRAEs) observed in humans were low-grade (Grade 1/2) arthralgia (joint pain) and fatigue.[4] No severe hematological toxicities (cytopenias) were reported.[4] Therefore, it is prudent to include assessments for mobility, activity levels, and general well-being in your study design.
Q4: How can I monitor for signs of arthralgia and fatigue in my animal models?
A4: Monitoring for these subtle adverse events in animals requires careful observation and can include a combination of qualitative and quantitative methods.
-
Arthralgia: Look for changes in gait, reluctance to move, altered posture, or guarding of limbs. In rodent models, changes in weight-bearing can be assessed using an incapacitance meter.
-
Fatigue: This can be inferred from a general decrease in spontaneous activity. Automated activity monitoring systems can provide objective data on movement over time. Also, observe for increased periods of rest, lethargy, or a lack of grooming behavior.
Q5: Is there any evidence of off-target toxicity with this compound?
A5: this compound is described as a highly selective degrader of BCL6.[2][3] Preclinical studies have shown no impact on normal bone marrow populations in vitro, suggesting a favorable selectivity profile.[2][3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss (>10%) or Reduced Food/Water Intake | Although not a widely reported side effect of this compound, this can be a general sign of poor tolerability in any animal study. | 1. Confirm Dose Calculation: Double-check all calculations for dosing solutions. 2. Vehicle Control: Ensure that animals in the vehicle control group are not exhibiting similar signs. 3. Supportive Care: Provide hydration support (e.g., subcutaneous fluids) and palatable, high-calorie food supplements as per institutional guidelines. 4. Dose De-escalation: Consider reducing the dose in a satellite group of animals to assess for a dose-dependent effect. |
| Reduced Mobility or Changes in Gait | This could be an animal correlate of the arthralgia observed in human trials.[4] | 1. Detailed Clinical Observation: Perform and score regular mobility checks. 2. Pain Assessment: Consult with veterinary staff on appropriate pain assessment methods for the species. 3. Histopathology: At the study endpoint, ensure joints are collected for histopathological examination to look for any signs of inflammation or damage. |
| Lethargy or Decreased Activity | This may be an animal correlate of fatigue.[4] | 1. Objective Activity Monitoring: If available, use automated systems to quantify changes in activity levels compared to baseline and vehicle controls. 2. Monitor Other Parameters: Assess for other signs of morbidity, such as ruffled fur or hunched posture, to rule out more general malaise. |
Data Summary
Table 1: Summary of Treatment-Related Adverse Events (TRAEs) from a First-in-Human Clinical Trial of this compound
| Adverse Event | Grade | Frequency |
| Arthralgia | Grade 1/2 | 19.4% |
| Fatigue | Grade 1/2 | 16.1% |
| Cytopenias | Grade ≥3 | Not Observed |
Data from a Phase 1/2 study in patients with relapsed/refractory non-Hodgkin lymphoma.[4]
Table 2: Sample Preclinical Safety Monitoring Plan for this compound in a Rodent Model
| Parameter | Frequency | Method |
| Mortality/Morbidity | Twice Daily | Visual Inspection |
| Clinical Observations | Daily | Health check (posture, fur, activity) |
| Body Weight | Daily for Week 1, then 3x/week | Calibrated Scale |
| Food & Water Consumption | Weekly (or more frequently if issues arise) | Measurement of remaining food/water |
| Gait & Mobility Assessment | Weekly | Observational Scoring |
| Hematology & Clinical Chemistry | At study termination (or interim for longer studies) | Blood Collection & Analysis |
| Gross Necropsy & Histopathology | At study termination | Examination of all major organs and tissues |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound as a BCL6 protein degrader.
Experimental Workflow
Caption: Standard workflow for a preclinical tolerability study in animal models.
Troubleshooting Logic
Caption: Logical troubleshooting flow for an unexpected adverse event.
Experimental Protocols
Protocol: 28-Day Oral Gavage Tolerability Study of this compound in Mice
1. Objective: To assess the safety and tolerability of this compound administered daily via oral gavage for 28 consecutive days to healthy mice.
2. Animals:
-
Species: C57BL/6 mice (or other appropriate strain)
-
Sex: Male and Female
-
Age: 8-10 weeks at the start of dosing
-
Acclimatization: Minimum of 5 days prior to the start of the experiment.
3. Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Calibrated scale
-
Standard rodent chow and water ad libitum
4. Study Design:
-
Group 1: Vehicle Control (n=10; 5 male, 5 female)
-
Group 2: Low Dose this compound (n=10; 5 male, 5 female)
-
Group 3: Mid Dose this compound (n=10; 5 male, 5 female)
-
Group 4: High Dose this compound (n=10; 5 male, 5 female) (Dose levels should be determined based on prior pharmacokinetic and maximum tolerated dose studies).
5. Experimental Procedure:
-
Dosing: Administer the assigned treatment (vehicle or this compound) once daily via oral gavage at a consistent time each day. The volume should be based on the most recent body weight (e.g., 10 mL/kg).
-
Daily Monitoring:
-
Observe all animals twice daily for mortality and signs of morbidity.
-
Perform a detailed clinical observation once daily, scoring for posture, activity level, fur condition, and any other abnormalities.
-
Record body weights daily for the first week, and then a minimum of three times per week for the remainder of the study.
-
-
Weekly Monitoring:
-
Measure food and water consumption per cage.
-
Perform a detailed cage-side observation to assess gait and general mobility.
-
6. Endpoint and Sample Collection (Day 29):
-
Anesthesia: Anesthetize animals using an approved method (e.g., isoflurane (B1672236) inhalation).
-
Blood Collection: Collect blood via cardiac puncture for complete blood count (hematology) and serum chemistry analysis.
-
Euthanasia & Necropsy: Euthanize animals via an approved secondary method. Perform a full gross necropsy, examining all major organs and tissues. Record any abnormalities.
-
Tissue Collection: Collect major organs (liver, kidneys, spleen, heart, lungs, brain, etc.) and any gross lesions. Preserve tissues in 10% neutral buffered formalin for potential histopathological analysis.
7. Data Analysis:
-
Analyze body weight changes, food/water consumption, clinical chemistry, and hematology data.
-
Compare treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
-
Correlate any clinical observations with gross necropsy and histopathology findings.
References
- 1. BCL6 in Lymphoma: this compound and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 2. Paper: this compound a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin’s Lymphoma [ash.confex.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Bristol Myers Squibb - Bristol Myers Squibb Presents Data Across Targeted Protein Degradation Research Including CELMoD™ Agents and BCL6 Ligand-Directed Degrader at EHA 2025 [news.bms.com]
Technical Support Center: Overcoming Experimental Variability with BMS-986458
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with BMS-986458. Ensuring consistency and reproducibility in experiments is critical for generating reliable data. This guide will help you identify and resolve common issues that can lead to experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable, first-in-class B-cell lymphoma 6 (BCL6) ligand-directed degrader (LDD).[1][2] It functions as a heterobifunctional molecule that simultaneously binds to the BCL6 protein and the E3 ubiquitin ligase cereblon (CRBN).[3][4][5] This proximity induces the ubiquitination and subsequent proteasomal degradation of BCL6, leading to the inhibition of BCL6-mediated signaling pathways that are crucial for the proliferation and survival of certain cancer cells, particularly B-cell non-Hodgkin's lymphomas.[1][3][6]
Q2: I am observing high variability in my cell-based assay results. What are the potential causes?
A2: High variability in cell-based assays with this compound can arise from several factors. Key areas to investigate include the health and passage number of your cell lines, the solubility and stability of the compound, and the consistency of your assay protocol, including incubation times and reagent concentrations.
Q3: My in vivo results are not consistent with my in vitro data. What should I consider?
A3: Discrepancies between in vitro and in vivo results are common in drug development. For this compound, factors to consider include its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), the tumor microenvironment in your animal model, and the dosing regimen. Preliminary pharmacokinetic data in humans suggest a dose-proportional increase in exposure, but with high interindividual variability.[6]
Q4: How can I confirm that the observed effects are due to BCL6 degradation?
A4: To confirm that the experimental outcomes are a direct result of BCL6 degradation, consider performing rescue experiments by overexpressing a drug-resistant mutant of BCL6. Additionally, using a structurally distinct BCL6 degrader can help verify that the observed phenotype is specific to the inhibition of this target.
Troubleshooting Guides
In Vitro Assay Variability
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Inconsistent IC50 values across experiments | Inhibitor Solubility and Stability: this compound may not be fully dissolved or could be degrading. | Ensure the compound is fully dissolved in a suitable solvent like DMSO. Prepare fresh dilutions from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles. | Consistent and reproducible IC50 values. |
| Cell Health and Passage Number: Using cells that are unhealthy or have a high passage number can lead to inconsistent responses. | Use healthy, low-passage cells and maintain consistent cell culture conditions, including cell density and growth media. | Reduced variability in cell viability and signaling readouts. | |
| Inconsistent Assay Protocol: Variations in incubation times, reagent concentrations, or cell densities. | Standardize all assay parameters, including inhibitor pre-incubation time, stimulation time (if applicable), and final assay volume. | A robust and reproducible signaling window for inhibition. | |
| Lower than expected potency | Suboptimal Reagent Concentration: The concentration of stimulating cytokines or other reagents may not be optimal. | Perform a dose-response curve for any stimulating agents to determine the optimal concentration for your specific cell type and assay. | Clear and dose-dependent inhibition of the selected endpoint. |
| Incorrect Assay Endpoint: The chosen readout may not be robustly downstream of BCL6 signaling. | Ensure the selected endpoint (e.g., specific gene expression, cell proliferation) is a well-established downstream marker of BCL6 activity. | A clear and measurable dose-dependent effect of this compound. | |
| High background signal | Non-specific Binding: The compound may be binding to other cellular components or plastics. | Include appropriate vehicle controls (e.g., DMSO) and consider using low-binding plates. | Lower background signal and an improved signal-to-noise ratio. |
In Vivo Study Variability
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Inconsistent tumor growth inhibition | Variable Drug Exposure: Differences in oral bioavailability and metabolism among individual animals. | Ensure consistent formulation and administration of this compound. Monitor plasma drug concentrations if possible to correlate exposure with efficacy. | More uniform tumor growth inhibition across the treatment group. |
| Tumor Heterogeneity: Variation in BCL6 expression or dependence within the tumor model. | Characterize BCL6 expression levels in your tumor models before initiating studies. Consider using well-characterized cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models.[3][4] | A clearer correlation between BCL6 expression and response to this compound. | |
| Unexpected toxicity | Off-target Effects or Metabolite Toxicity: Although this compound is reported to be well-tolerated in preclinical models, high doses or specific animal models might exhibit toxicity.[3][4] | Perform dose-ranging studies to identify the maximum tolerated dose (MTD). Monitor animals closely for clinical signs of toxicity. | A safe and effective dosing regimen for your in vivo studies. |
Experimental Protocols
In Vitro BCL6 Degradation Assay
-
Cell Culture: Plate BCL6-expressing non-Hodgkin lymphoma (NHL) cell lines (e.g., DLBCL cell lines) in appropriate growth medium.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO and then further dilute in culture medium. Add the diluted compound to the cells and incubate for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against BCL6 and a loading control (e.g., GAPDH, β-actin).
-
Data Analysis: Quantify the band intensities to determine the extent of BCL6 degradation at different concentrations and time points. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
In Vivo Xenograft Model Efficacy Study
-
Tumor Implantation: Subcutaneously implant a BCL6-expressing NHL cell line into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into vehicle control and this compound treatment groups.
-
Dosing: Administer this compound orally once daily at the predetermined dose.[3][4]
-
Efficacy Assessment: Measure tumor volume and body weight regularly.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue to assess BCL6 protein levels by western blot or immunohistochemistry to confirm target engagement.
Visualizations
Caption: Mechanism of action of this compound as a BCL6 degrader.
Caption: A typical experimental workflow for an in vitro BCL6 degradation assay.
Caption: A decision tree for troubleshooting inconsistent in vitro results.
References
- 1. Facebook [cancer.gov]
- 2. Bristol Myers Squibb - Bristol Myers Squibb Presents Data Across Targeted Protein Degradation Research Including CELMoD™ Agents and BCL6 Ligand-Directed Degrader at EHA 2025 [news.bms.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 6. pharmacytimes.com [pharmacytimes.com]
Validation & Comparative
BMS-986458: A Comparative Analysis of Selectivity Against Other CRBN Neosubstrates
For Researchers, Scientists, and Drug Development Professionals
High Selectivity Profile of BMS-986458
This compound orchestrates the degradation of BCL6 by forming a ternary complex with CRBN, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase, and BCL6 itself.[4][5] This proximity induces the ubiquitination and subsequent proteasomal degradation of BCL6.[5] Preclinical data robustly demonstrate that this compound mediates the rapid and profound degradation of BCL6 with exceptional selectivity over other well-characterized CRBN neosubstrates.[6][7]
Quantitative Comparison of Degradation Potency and Efficacy
The selectivity of this compound is highlighted by its potent degradation of BCL6 at nanomolar concentrations, while exhibiting minimal to no degradation of other common CRBN neosubstrates at significantly higher concentrations.[6] The following table summarizes the quantitative data from preclinical studies.
| Target Protein | Cell Line | DC50 / EC50 (nM) | Dmax / Ymin (%) | Reference |
| BCL6 | WSU-DLCL-2 | 0.11 | - | [6] |
| BCL6 | OCI-LY-1 | 0.14 | - | [6] |
| BCL6 | SU-DHL-4 | 2 | 13 | [6] |
| BCL6 | OCI-LY-1 | 0.2 | 8 | [6] |
| Aiolos (IKZF3) | - | >10,000 | 100 | [6] |
| Ikaros (IKZF1) | - | >10,000 | 100 | [6] |
| CK1α | - | >10,000 | 100 | [6] |
| GSPT1 | - | >10,000 | 97 | [6] |
| SALL4 | - | >10,000 | 96 | [6] |
DC50: Half-maximal degradation concentration. EC50: Half-maximal effective concentration. Dmax / Ymin: Maximum degradation observed.
Experimental Protocols
The quantitative selectivity profile of this compound was primarily determined using the HiBiT protein degradation assay.
HiBiT Protein Degradation Assay
This assay enables the quantitative measurement of protein degradation in live cells. The principle involves the CRISPR/Cas9-mediated insertion of an 11-amino-acid HiBiT tag into the endogenous locus of the target protein. This tag can bind with high affinity to the LgBiT protein, forming a luminescent enzyme. The resulting luminescence is directly proportional to the abundance of the HiBiT-tagged protein.
Experimental Workflow:
-
Cell Line Generation: CRISPR/Cas9 technology is used to knock-in the HiBiT tag at the N- or C-terminus of the target proteins (BCL6, Ikaros, Aiolos, CK1α, GSPT1, and SALL4) in relevant human cell lines (e.g., SU-DHL-4, OCI-LY-1, WSU-DLCL-2).
-
Cell Culture and Treatment: The engineered cells are seeded in multi-well plates and treated with a serial dilution of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Lysis and Detection: A lytic detection reagent containing the LgBiT protein and a luciferase substrate is added to the cells.
-
Luminescence Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to the vehicle-treated controls to determine the percentage of protein degradation. The DC50 and Dmax values are then calculated from the dose-response curves.
Signaling Pathway and Mechanism of Action
This compound acts as a molecular glue, bringing the BCL6 protein into proximity with the CRBN E3 ubiquitin ligase complex. This induced proximity leads to the transfer of ubiquitin molecules to BCL6, marking it for degradation by the proteasome. The high selectivity of this compound for BCL6 is attributed to the specific molecular interactions within the ternary complex formed by this compound, the BCL6 N-terminal BTB domain, and CRBN.
Caption: Mechanism of Action of this compound.
The diagram above illustrates the selective, CRBN-mediated degradation of BCL6 induced by this compound. The degrader acts as a molecular bridge, facilitating the interaction between BCL6 and the CRBN E3 ligase complex, leading to the ubiquitination and subsequent degradation of BCL6. Its chemical structure is designed to favor the formation of a stable ternary complex with BCL6 and CRBN, while not promoting stable interactions with other CRBN neosubstrates.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. BCL6 in Lymphoma: this compound and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mediamedic.co [mediamedic.co]
- 6. This compound, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
- 7. This compound: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
A Head-to-Head Battle of BCL6 Degraders: BMS-986458 vs. ARV-393
A comprehensive comparison for researchers and drug development professionals in oncology.
The B-cell lymphoma 6 (BCL6) protein, a master transcriptional repressor, has emerged as a critical therapeutic target in various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Its role in promoting cell survival and proliferation makes it an attractive candidate for targeted therapies. Two front-runners in the race to drug this target via protein degradation are Bristol Myers Squibb's BMS-986458 and Arvinas's ARV-393. This guide provides an objective comparison of these two investigational BCL6 degraders, supported by available preclinical and clinical data, to aid researchers and drug development professionals in their understanding of these novel therapeutics.
Mechanism of Action: Hijacking the Cellular Machinery
Both this compound and ARV-393 are heterobifunctional molecules designed to induce the degradation of BCL6 through the ubiquitin-proteasome system. They achieve this by acting as a molecular bridge between BCL6 and an E3 ubiquitin ligase, leading to the tagging of BCL6 with ubiquitin and its subsequent destruction by the proteasome.
This compound is described as a bifunctional cereblon-dependent ligand-directed degrader (LDD) of BCL6.[1][2] This indicates that it recruits the Cereblon (CRBN) E3 ubiquitin ligase to target BCL6 for degradation.
ARV-393 is a PROteolysis TArgeting Chimera (PROTAC) that also targets BCL6 for degradation.[3][4][5][6] While the specific E3 ligase recruited by ARV-393 isn't explicitly stated in all public disclosures, PROTACs commonly utilize E3 ligases like Cereblon or VHL.
The fundamental mechanism for both degraders can be visualized as a three-step process: binding to BCL6 and an E3 ligase to form a ternary complex, ubiquitination of BCL6, and finally, degradation of BCL6 by the proteasome.
Preclinical Performance: A Quantitative Look
Direct head-to-head preclinical studies are not publicly available, making a definitive comparison challenging. However, by compiling data from various sources, we can draw some informative parallels.
In Vitro Potency
Both degraders have demonstrated potent activity in various lymphoma cell lines.
Table 1: In Vitro Degradation and Anti-proliferative Activity
| Parameter | This compound | ARV-393 | Cell Lines |
| DC50 / EC50 (Degradation) | DC50: 0.11 nM (WSU-DLCL-2) DC50: 0.14 nM (OCI-LY-1) EC50: 0.2 nM (OCI-LY-1) EC50: 2 nM (SU-DHL-4)[7] | DC50: <1 nM (multiple DLBCL & BL lines) DC50: 0.06 - 0.33 nM (OCI-Ly1, Farage, SU-DHL-4, etc.)[3][4][6][8] | Various Lymphoma Cell Lines |
| GI50 / IC50 (Growth Inhibition) | IC50: 1.2 nM (OCI-LY-1)[7] | GI50: <1 nM (multiple DLBCL & BL lines) GI50: 0.2 - 9.8 nM (GCB & ABC DLBCL, Burkitt)[4][6][8] | Various Lymphoma Cell Lines |
Note: DC50 represents the concentration for 50% maximal degradation, EC50 is the effective concentration for 50% response, GI50 is the concentration for 50% growth inhibition, and IC50 is the concentration for 50% inhibition.
Based on the available data, both molecules exhibit low nanomolar to sub-nanomolar potency in degrading BCL6 and inhibiting the growth of lymphoma cell lines. ARV-393 has reported DC50 and GI50 values of less than 1 nM across a broad range of cell lines.[3][4][5][6] this compound also shows potent degradation and anti-proliferative activity in the low nanomolar range.[7]
In Vivo Efficacy
Both compounds have shown significant anti-tumor activity in preclinical xenograft models of lymphoma.
Table 2: In Vivo Anti-tumor Efficacy in Xenograft Models
| Model | Dosing | Outcome |
| This compound | ||
| OCI-LY-1 Xenograft | 30, 60, 120 mg/kg q.d. (oral) | Dose-dependent tumor growth suppression and BCL6 degradation.[7] |
| ARV-393 | ||
| OCI-Ly1 Xenograft | 3, 10, 30 mg/kg q.d. (oral) | 67%, 92%, and 103% Tumor Growth Inhibition (TGI), respectively.[5][8] |
| SU-DHL-4 Xenograft | 30 mg/kg q.d. (oral) | Moderate activity with ~80% TGI.[8] |
| Patient-Derived Xenografts (PDX) | 30 mg/kg q.d. (oral) | Significant tumor growth blockage in various NHL PDX models.[8][9] |
ARV-393 has demonstrated robust tumor growth inhibition, including regressions, in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of various non-Hodgkin lymphoma subtypes.[8][9] this compound has also shown dose-dependent tumor growth suppression in xenograft models.[7]
Clinical Development
Both this compound and ARV-393 are currently in Phase 1/2 clinical trials for patients with relapsed/refractory non-Hodgkin lymphoma.
This compound (NCT06090539): This is a Phase 1/2 study evaluating this compound as a single agent and in combination with other anti-lymphoma agents.[10][11][12][13][14] Preliminary results from the dose-escalation part of the study in heavily pre-treated patients have shown promising efficacy with an overall response rate (ORR) of 65% (54% in DLBCL and 80% in FL) and a complete response rate (CRR) of 21% (7% in DLBCL and 40% in FL).[15] The treatment was generally well-tolerated.[16]
ARV-393 (NCT06393738): This is a Phase 1 first-in-human study to evaluate the safety, tolerability, and preliminary anti-tumor activity of ARV-393 in adult patients with advanced non-Hodgkin's lymphoma.[17][18][19][20][21][22][23][24] The study is currently recruiting patients, and clinical data has not yet been publicly disclosed.[25]
Experimental Protocols
Detailed experimental protocols are proprietary to the developing companies. However, based on the published data, the following general methodologies are likely employed.
BCL6 Degradation Assay (Western Blot)
A standard experimental workflow to assess protein degradation is through Western blotting.
Protocol Outline:
-
Cell Culture: Lymphoma cell lines (e.g., OCI-Ly1, SU-DHL-4) are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of the BCL6 degrader or vehicle control for a specified time.
-
Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for BCL6. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used.
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
Analysis: The intensity of the BCL6 band is normalized to the loading control to determine the extent of degradation.
In Vivo Xenograft Studies
The anti-tumor efficacy of the degraders is evaluated in immunocompromised mice bearing lymphoma tumors.
Protocol Outline:
-
Cell Implantation: Human lymphoma cells (cell lines for CDX models or patient tumor tissue for PDX models) are implanted subcutaneously into immunocompromised mice (e.g., SCID or NSG mice).[1][26][27][28][29]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment: The BCL6 degrader is administered, typically orally, at various doses and schedules. A vehicle control is administered to the control group.
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. Tumors may also be harvested for pharmacodynamic analysis (e.g., Western blot for BCL6 levels).
BCL6 Signaling Pathway
BCL6 is a transcriptional repressor that plays a pivotal role in the germinal center (GC) reaction, a critical process for generating high-affinity antibodies. In lymphomas, aberrant BCL6 expression promotes cell survival and proliferation by repressing genes involved in DNA damage response, cell cycle arrest, and apoptosis.
By degrading BCL6, both this compound and ARV-393 aim to de-repress these critical tumor suppressor pathways, leading to cell cycle arrest, apoptosis, and inhibition of lymphoma cell growth.
Conclusion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
- 8. Arvina’s BCL6 protein degrader shows high antiproliferative activity | BioWorld [bioworld.com]
- 9. Arvinas Announces Presentations for Two of its PROTAC® Investigational Programs Targeting BCL6 and LRRK2 | Arvinas [ir.arvinas.com]
- 10. mskcc.org [mskcc.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A Phase I/2, Multi-Center, Open-Label, Dose-Finding Study to Evaluate the Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Preliminary Efficacy of this compound, Alone and In Combination With Anti-Lymphoma Agents In Participants With Relapsed/Refractory Non-Hodgkin Lymphomas (R/R NHL) | Dana-Farber Cancer Institute [dana-farber.org]
- 13. NCT06090539 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 14. CareAcross [careacross.com]
- 15. Bristol Myers Squibb - Bristol Myers Squibb Advances Lymphoma Research with New Targeted Protein Degradation and Cell Therapy Data at ASH 2025 [investors.bms.com]
- 16. Bristol Myers Squibb - Bristol Myers Squibb Presents Data Across Targeted Protein Degradation Research Including CELMoD™ Agents and BCL6 Ligand-Directed Degrader at EHA 2025 [news.bms.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ashpublications.org [ashpublications.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. mskcc.org [mskcc.org]
- 23. Facebook [cancer.gov]
- 24. A Study of ARV-393 in Relapsed/Refractory Non-Hodgkin Lymphoma. | Clinical Research Trial Listing [centerwatch.com]
- 25. Who will win the world’s first PROTAC drug? – media [media.drugdu.com]
- 26. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 29. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of BCL6-Targeting PROTACs: BMS-986458, ARV-393, and BI-3802
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor and a key driver of B-cell lymphomas, has emerged as a critical therapeutic target.[1][2] Proteolysis-targeting chimeras (PROTACs) that induce the degradation of BCL6 represent a promising therapeutic strategy. This guide provides a head-to-head comparison of three prominent BCL6-targeting PROTACs: BMS-986458, ARV-393, and BI-3802, with a focus on their mechanisms of action, preclinical efficacy, and available clinical data.
Mechanism of Action: A Tale of Two Strategies
This compound and ARV-393 are classic heterobifunctional PROTACs that recruit an E3 ubiquitin ligase to the BCL6 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] In contrast, BI-3802 employs a unique "molecular glue" mechanism, inducing the polymerization of BCL6, which then triggers its degradation by the proteasome.[4]
Below is a diagram illustrating the distinct mechanisms of action.
Preclinical Performance: A Quantitative Comparison
The following tables summarize the available preclinical data for this compound, ARV-393, and BI-3802, focusing on their in vitro degradation potency and in vivo anti-tumor efficacy.
Table 1: In Vitro BCL6 Degradation (DC50)
| Compound | Cell Line | DC50 (nM) |
| This compound | WSU-DLCL-2 | 0.11 |
| OCI-LY-1 | 0.14 | |
| ARV-393 | OCI-Ly1 | <1 |
| Farage | <1 | |
| SU-DHL-4 | <1 | |
| SU-DHL-6 | <1 | |
| OCI-Ly7 | <1 | |
| OCI-Ly10 | <1 | |
| SU-DHL-2 | <1 | |
| U-2932 | <1 | |
| Ramos (Burkitt) | <1 | |
| Daudi (Burkitt) | <1 | |
| BI-3802 | SU-DHL-4 | 20 |
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) |
| This compound | OCI-LY-1 s.c. | 30, 60, 120 mg/kg q.d. | Dose-dependent tumor growth suppression |
| ARV-393 | OCI-Ly1 CDX | 3, 10, 30 mg/kg q.d. (28 days) | 67%, 92%, 103% |
| OCI-Ly7 CDX | 3, 10, 30 mg/kg | 70%, 88%, 96% | |
| SU-DHL-2 CDX | 3, 10, 30 mg/kg | 42%, 77%, 90% | |
| SU-DHL-4 CDX | 30 mg/kg q.d. (21 days) | ~80% | |
| BI-3802 | Not Available | - | - |
Note: In vivo efficacy data for BI-3802 is limited due to its poor pharmacokinetic properties.[5]
Clinical Development Status
This compound is currently in a Phase 1/2 clinical trial for relapsed/refractory non-Hodgkin's lymphoma (NCT06090539).[3] Early results from this trial have shown promising anti-tumor activity, with an overall response rate (ORR) of 65% (54% in DLBCL and 80% in FL) and a complete response rate (CRR) of 21% (7% in DLBCL and 40% in FL).
ARV-393 is also in a Phase 1 clinical trial for patients with relapsed/refractory non-Hodgkin lymphoma (NCT06393738).[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for BCL6 Degradation
This protocol outlines the general steps for assessing PROTAC-mediated degradation of BCL6 via Western blotting.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. A novel orally available inhibitor of focal adhesion signaling increases survival in a xenograft model of diffuse large B-cell lymphoma with central nervous system involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Proteomic analysis of cells treated with BMS-986458
A Comparative Guide to BMS-986458: A First-in-Class BCL6 Degrader
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of this compound, a novel B-cell lymphoma 6 (BCL6) protein degrader, with other therapeutic modalities for B-cell Non-Hodgkin's Lymphoma (NHL). This document summarizes the mechanism of action, preclinical and clinical data, and provides detailed experimental protocols relevant to the study of such targeted protein degraders.
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Downstream Effects of BCL6 Degradation
Caption: Downstream signaling effects of this compound.
Comparison with Other NHL Therapies
While a direct proteomic comparison is not yet available in published literature, this compound can be compared to other emerging therapies for NHL based on its mechanism and available clinical data.
| Feature | This compound (BCL6 Degrader) | Golcadomide (CELMoD™ Agent) | Breyanzi® (CAR-T Cell Therapy) |
| Target | BCL6 Protein | Ikaros/Aiolos (via Cereblon) | CD19 on B-cells |
| Mechanism | Targeted Protein Degradation | Molecular Glue (Degradation) | Genetically Modified T-cell Therapy |
| Administration | Oral | Oral | Intravenous Infusion |
| Reported Efficacy (ORR) | 65% in heavily pre-treated R/R NHL[5] | Varies by combination and patient population | High response rates in specific settings |
| Key Adverse Events | Grade 1/2 arthralgia and fatigue[6] | Neutropenia | Cytokine Release Syndrome, Neurologic Toxicities |
Preclinical and Clinical Landscape
Preclinical studies in both subcutaneous and disseminated DLBCL tumor models have demonstrated dose-dependent pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound following oral administration.[3] In vitro, it rapidly degrades BCL6 in a majority of BCL6-expressing NHL cell lines and patient-derived xenograft models.[2]
A Phase 1/2 clinical trial (NCT06090539) is currently evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound, both as a monotherapy and in combination with anti-lymphoma agents in patients with relapsed/refractory NHL.[3][7][8] Initial results from the dose-escalation part of the study in heavily pre-treated patients have shown promising anti-tumor activity and a well-tolerated safety profile.[6] Rapid and sustained degradation of BCL6 was observed in both peripheral blood and tumors.[6]
Experimental Protocols
While specific proteomic analyses of this compound-treated cells are not yet published, a general workflow for such an experiment is outlined below. This protocol is representative of standard methods used in the field.
Generalized Proteomic Analysis Workflow
Caption: Generalized workflow for proteomic analysis.
Detailed Methodologies
-
Cell Culture and Treatment:
-
Culture NHL cell lines (e.g., DLBCL lines) in appropriate media and conditions.
-
Treat cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours).
-
Harvest cells by centrifugation and wash with phosphate-buffered saline.
-
-
Protein Extraction and Digestion:
-
Lyse cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA assay).
-
Perform in-solution or in-gel digestion of proteins using a protease such as trypsin.
-
-
Mass Spectrometry:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Separate peptides using a reverse-phase column with a gradient of an organic solvent.
-
Acquire mass spectra in a data-dependent manner, selecting precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a protein database (e.g., UniProt) using a search engine like Mascot or Sequest to identify peptides and proteins.
-
Perform label-free or label-based (e.g., TMT, SILAC) quantification to determine the relative abundance of proteins between the this compound-treated and control samples.
-
Conduct bioinformatic analysis to identify differentially expressed proteins and enriched biological pathways.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 4. BCL6 in Lymphoma: this compound and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 5. Bristol Myers Squibb Advances Lymphoma Research with New Targeted Protein Degradation and Cell Therapy Data at ASH 2025 [barchart.com]
- 6. Bristol Myers Squibb - Bristol Myers Squibb Presents Data Across Targeted Protein Degradation Research Including CELMoD™ Agents and BCL6 Ligand-Directed Degrader at EHA 2025 [news.bms.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. mskcc.org [mskcc.org]
Synergistic Potential of BMS-986458 with Anti-CD20 Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of BMS-986458, a first-in-class B-cell lymphoma 6 (BCL6) protein degrader, when used in combination with anti-CD20 monoclonal antibodies such as rituximab. The information presented herein is intended to support research and development efforts in the field of oncology, particularly for B-cell malignancies.
Executive Summary
Data Presentation
Preclinical Efficacy of this compound in Combination with Anti-CD20 Antibodies
| Efficacy Parameter | Cell Lines/Models | This compound Monotherapy | Anti-CD20 Monotherapy | This compound + Anti-CD20 Combination | Source |
| CD20 Surface Expression | Diffuse Large B-cell Lymphoma (DLBCL) cell lines | - | - | Up to 20-fold increase within 72 hours | [2][6] |
| In Vitro Anti-Tumor Effects | BCL6-expressing Non-Hodgkin Lymphoma (NHL) cell lines | Broad anti-tumor effects in 80% of cell lines | Variable | Potent synergism | [7] |
| In Vivo Tumor Growth (Xenograft Models) | Human cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of relapsed/refractory DLBCL | Tumor regression and significant survival benefit | Variable | Enhanced tumor regression and tumor-free animals (<70%) | [2][6] |
Clinical Trial Overview: this compound and Rituximab
| Trial Identifier | Phase | Title | Interventions | Key Objectives | Status |
| NCT06090539 | Phase 1/2 | A Study to Assess this compound Alone and in Combination With Anti-lymphoma Agents in Relapsed/Refractory Non-Hodgkin Lymphomas | This compound, Rituximab, Glofitamab/Obinutuzumab, Mosunetuzumab | Evaluate safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy | Recruiting |
Experimental Protocols
In Vitro CD20 Upregulation Assay
-
Cell Lines: A panel of human DLBCL cell lines with varying baseline CD20 expression levels.
-
Treatment: Cells are treated with a dose range of this compound for 72 hours. A vehicle control (e.g., DMSO) is included.
-
Analysis: CD20 surface expression is quantified by flow cytometry using a fluorescently labeled anti-CD20 antibody. The geometric mean fluorescence intensity (gMFI) is used to determine the fold-change in CD20 expression relative to the vehicle control.
-
Transcriptomic Analysis: To confirm the mechanism, mRNA levels of the MS4A1 gene (which encodes CD20) can be measured by quantitative real-time PCR (qRT-PCR) following this compound treatment.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or NSG) are subcutaneously or intravenously inoculated with human DLBCL cell lines or patient-derived tumor fragments to establish CDX or PDX models, respectively.
-
Treatment Groups:
-
Vehicle control
-
This compound (administered orally, once daily)
-
Anti-CD20 antibody (e.g., rituximab, administered intravenously at a specified schedule)
-
This compound in combination with the anti-CD20 antibody
-
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal survival is monitored. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., BCL6 degradation and CD20 expression by immunohistochemistry or western blotting).
-
Body Weight: Animal body weight is monitored as an indicator of treatment-related toxicity.
Clinical Trial Protocol (NCT06090539) - High-Level Overview
-
Study Design: A multi-center, open-label, dose-finding study with dose-escalation and expansion cohorts.[4]
-
Patient Population: Adult patients with relapsed or refractory Non-Hodgkin Lymphomas, including DLBCL and Follicular Lymphoma (FL), who have received at least two prior lines of therapy.[5]
-
Treatment Arms: The study includes arms for this compound as a single agent and in combination with various anti-lymphoma agents, including rituximab.[8]
-
Outcome Measures: The primary objectives are to assess the safety and tolerability of this compound alone and in combination, and to determine the recommended Phase 2 dose. Secondary objectives include evaluating the preliminary anti-tumor activity (e.g., overall response rate) and pharmacokinetic/pharmacodynamic profiles.[4]
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. BCL6 in Lymphoma: this compound and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. mskcc.org [mskcc.org]
- 5. A Study to Assess this compound Alone and in Combination With Anti-lymphoma Agents in Relapsed/Refractory Non-Hodgkin Lymphomas | BMS Clinical Trials [bmsclinicaltrials.com]
- 6. Paper: this compound a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin’s Lymphoma [ash.confex.com]
- 7. This compound + Rituximab for Non-Hodgkin Lymphoma · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
In Vivo Efficacy of BMS-986458 in Lymphoma Subtypes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of BMS-986458, a first-in-class, oral B-cell lymphoma 6 (BCL6) ligand-directed degrader, across different lymphoma subtypes. The data presented is based on available preclinical and clinical findings, offering a valuable resource for researchers in the field of oncology and drug development.
Executive Summary
This compound has demonstrated promising anti-tumor activity in heavily pre-treated patients with relapsed or refractory (R/R) non-Hodgkin lymphoma (NHL), particularly in Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL). As a targeted protein degrader, its unique mechanism of action offers a novel therapeutic approach for these malignancies. This guide will delve into the quantitative efficacy data, experimental methodologies, and a comparison with established alternative therapies.
Mechanism of Action
This compound is a bifunctional cereblon-dependent ligand-directed degrader (LDD) of BCL6. It works by inducing the proximity of the BCL6 protein to the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BCL6. BCL6 is a transcriptional repressor that is a key driver in the pathogenesis of several B-cell malignancies, making it a critical therapeutic target.
In Vivo Efficacy Data
The in vivo efficacy of this compound has been evaluated in both preclinical xenograft models and clinical trials.
Preclinical Studies
In preclinical studies, this compound demonstrated significant anti-tumor activity in cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of R/R DLBCL. Oral administration of this compound led to deep and sustained degradation of BCL6, resulting in tumor regression and a significant survival benefit in PDX models. Combination therapy with an anti-CD20 agent resulted in tumor regression and, in some cases, tumor-free animals.
Table 1: Summary of Preclinical In Vivo Efficacy
| Model Type | Lymphoma Subtype | Treatment | Key Findings |
| CDX & PDX | R/R DLBCL | This compound (oral, once daily) | Deep and sustained BCL6 degradation, tumor regression, significant survival benefit. |
| CDX & PDX | R/R DLBCL | This compound + anti-CD20 agent | Tumor regression, with some instances of tumor-free animals (<70%). |
Clinical Studies
A Phase 1/2, multi-center, open-label clinical trial (NCT06090539) is currently evaluating the safety, tolerability, and preliminary efficacy of this compound alone and in combination with anti-lymphoma agents in participants with R/R NHL.
Table 2: Clinical Efficacy of this compound Monotherapy in R/R Lymphoma
| Lymphoma Subtype | Objective Response Rate (ORR) | Complete Response Rate (CRR) |
| Overall | 65% | 21% |
| DLBCL | 54% | 7% |
| Follicular Lymphoma (FL) | 80% | 40% |
Data from an updated dose-escalation study presented at ASH 2025.
Comparison with Alternative Therapies
This compound offers a novel, chemotherapy-free treatment option for patients with R/R DLBCL and FL. Below is a comparison with some of the current standard-of-care and emerging therapies for these conditions.
Table 3: Comparison of this compound with Other Therapies for R/R DLBCL
| Therapy | Mechanism of Action | Reported Efficacy (ORR) |
| This compound | BCL6 Degrader | 54% |
| CAR T-cell Therapy (e.g., Axi-cel, Liso-cel) | Genetically modified T-cells targeting CD19 | ~54-83% |
| Polatuzumab vedotin + Bendamustine + Rituximab | Antibody-drug conjugate targeting CD79b | ~40% (CRR) |
| Tafasitamab + Lenalidomide | Anti-CD19 monoclonal antibody + Immunomodulator | ~60% |
Table 4: Comparison of this compound with Other Therapies for R/R Follicular Lymphoma
| Therapy | Mechanism of Action | Reported Efficacy (ORR) |
| This compound | BCL6 Degrader | 80% |
| Rituximab + Lenalidomide (R²) | Anti-CD20 monoclonal antibody + Immunomodulator | ~78% |
| CAR T-cell Therapy (e.g., Tisagenlecleucel) | Genetically modified T-cells targeting CD19 | ~86% |
| PI3K Inhibitors (e.g., Copanlisib) | Inhibits PI3K signaling pathway | ~59% |
Experimental Protocols
Preclinical In Vivo Xenograft Models
Detailed experimental protocols for the preclinical studies are not fully available in the public domain. However, based on the available information, the general methodology is as follows:
-
Cell Lines and Animal Models: Human DLBCL cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models were utilized. The specific cell lines and mouse strains used have not been detailed in the reviewed literature.
-
Drug Administration: this compound was administered orally on a once-daily schedule.
-
Efficacy Assessment: Tumor growth inhibition and regression were assessed. Survival benefit was also a key endpoint in PDX models. The specific methods for tumor measurement and the criteria for defining response are not explicitly stated.
Clinical Trial Protocol (NCT06090539)
This is a Phase 1/2, multi-center, open-label, dose-finding study.
-
Phase 1 (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) of this compound as a monotherapy and in combination with other anti-lymphoma agents.
-
Phase 2 (Dose Expansion): To evaluate the safety and efficacy of this compound at the RP2D in specific lymphoma subtype cohorts.
-
Key Inclusion Criteria: Patients aged 18 years or older with relapsed or refractory NHL who have received at least two prior lines of therapy.
-
Treatment Arms: The study includes arms for this compound as a single agent and in combination with agents such as rituximab.
-
Primary Outcome Measures: Incidence of adverse events, dose-limiting toxicities, and overall response rate.
-
Secondary Outcome Measures: Duration of response, progression-free survival, and overall survival.
Conclusion
This compound represents a promising novel therapeutic agent for patients with relapsed or refractory non-Hodgkin lymphoma, particularly DLBCL and FL. Its unique mechanism of action as a BCL6 degrader has shown significant anti-tumor efficacy in both preclinical and early clinical studies. The favorable response rates, especially in a heavily pre-treated patient population, highlight its potential to address a significant unmet medical need. Further clinical investigation in the ongoing Phase 1/2 trial will be crucial to fully elucidate its therapeutic potential and position it within the evolving treatment landscape for lymphoma.
Cross-Reactivity of BMS-986458 in Non-Human Primates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the non-human primate (NHP) cross-reactivity of BMS-986458, a first-in-class, orally bioavailable BCL6 (B-cell lymphoma 6) ligand-directed degrader.[1][2][3] Due to the proprietary nature of preclinical data for investigational drugs, direct quantitative comparisons of this compound with specific alternatives in NHP studies are not publicly available. This guide, therefore, presents available information on this compound and outlines the typical cross-reactivity assessment for such a molecule, using a hypothetical BCL6 inhibitor as a comparator for context.
Introduction to this compound
Inferred Cross-Reactivity in Non-Human Primates
Direct studies detailing the cross-reactivity of this compound in non-human primates are not publicly disclosed. However, several factors suggest that the molecule is likely active in these species:
-
High Target Conservation: The BCL6 protein is highly conserved across vertebrate species. Human BCL6 shares approximately 95% amino acid identity with its murine counterpart, and significant homology is expected with NHP BCL6.[4] This high degree of similarity makes it probable that this compound can bind to and induce the degradation of NHP BCL6.
-
Preclinical Safety Data: Preclinical safety evaluations of this compound have been conducted, including 28-day toxicity studies in dogs, where the drug was found to be pharmacodynamically active and well-tolerated.[1][2] While not primates, these studies in a second species are a standard part of preclinical safety assessment and support the likelihood of cross-species activity. For a drug to advance to human clinical trials, regulatory agencies typically require safety and toxicology data in a relevant animal species, which for many biologics and targeted therapies includes NHPs.
Comparative Analysis
The following table summarizes the known characteristics of this compound and provides a typical profile for a hypothetical alternative BCL6 inhibitor regarding NHP cross-reactivity assessment.
| Feature | This compound | Alternative BCL6 Inhibitor/Degrader (Hypothetical) |
| Target | B-cell lymphoma 6 (BCL6) | B-cell lymphoma 6 (BCL6) |
| Mechanism of Action | PROTAC-mediated degradation | Competitive inhibition of protein-protein interactions or enzymatic activity |
| Reported NHP Cross-Reactivity Data | Not publicly available. Inferred to be cross-reactive based on target conservation and progression to clinical trials. | Data would be generated during preclinical development to determine species relevance for toxicology studies. |
| In Vitro Cross-Reactivity Assessment | Expected to have been performed using NHP cells or recombinant NHP BCL6 protein to confirm binding and degradation. | Assays such as ELISA, Surface Plasmon Resonance (SPR), or Western blotting would be used to determine binding affinity and inhibitory concentration (IC50) against human and NHP BCL6. |
| In Vivo NHP Studies | Likely conducted as part of the IND-enabling toxicology studies to assess safety, tolerability, pharmacokinetics, and pharmacodynamics. | Dose-range finding and repeat-dose toxicology studies in a relevant NHP species (e.g., cynomolgus or rhesus macaque) would be conducted to identify potential target-related and off-target toxicities. |
| Potential Comparator Molecules | ARV-393 (another BCL6 PROTAC degrader) | Small molecule inhibitors of the BCL6 BTB domain. |
Experimental Protocols
Detailed experimental protocols for the NHP cross-reactivity studies of this compound are not publicly available. However, standard methodologies for assessing the cross-reactivity of a small molecule degrader in NHPs would typically include the following:
In Vitro Cross-Reactivity Assessment
-
Objective: To determine if the compound binds to and induces the degradation of the NHP target protein.
-
Method 1: Recombinant Protein Binding Assay (e.g., Surface Plasmon Resonance - SPR):
-
Recombinant human and NHP BCL6 proteins are immobilized on a sensor chip.
-
Varying concentrations of this compound are flowed over the chip.
-
Binding kinetics (association and dissociation rates) and affinity (KD) are measured and compared between the human and NHP proteins.
-
-
Method 2: Cellular Degradation Assay (e.g., Western Blot or In-Cell ELISA):
-
NHP-derived cells (e.g., peripheral blood mononuclear cells - PBMCs) or a cell line engineered to express NHP BCL6 are cultured.
-
Cells are treated with increasing concentrations of this compound for a specified time.
-
Cell lysates are prepared, and the levels of BCL6 protein are quantified by Western blot or in-cell ELISA.
-
The DC50 (concentration required to induce 50% degradation) is determined.
-
In Vivo Toxicology and Pharmacodynamic Studies
-
Objective: To evaluate the safety, tolerability, and in vivo activity of the compound in a relevant NHP species.
-
Method: Repeat-Dose Toxicology Study:
-
A relevant NHP species (e.g., cynomolgus monkeys) is selected based on in vitro cross-reactivity data.
-
Animals are dosed with this compound daily for a specified duration (e.g., 28 days) at multiple dose levels.
-
Clinical observations, body weight, food consumption, and electrocardiograms are monitored throughout the study.
-
Blood samples are collected at various time points to assess pharmacokinetics (drug exposure) and pharmacodynamics (e.g., BCL6 levels in PBMCs).
-
At the end of the study, a full necropsy and histopathological examination of tissues are performed to identify any target-related or off-target toxicities.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound.
Caption: Workflow for NHP cross-reactivity assessment.
References
- 1. Paper: this compound a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin’s Lymphoma [ash.confex.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. mdpi.com [mdpi.com]
- 5. BCL6 in Lymphoma: this compound and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
Safety Operating Guide
Proper Disposal of BMS-986458: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
As a novel investigational compound, specific disposal protocols for BMS-986458 are not publicly available. However, based on general best practices for the disposal of chemical waste in a laboratory setting, the following procedures are recommended to ensure safety and compliance. Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols.
Immediate Safety and Handling Precautions
Prior to disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of:
-
Safety glasses or goggles: To protect from splashes.
-
Chemical-resistant gloves: To prevent skin contact.
-
A lab coat: To protect clothing and skin.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The disposal of this compound, like other chemical reagents, is governed by regulations from agencies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1] Adherence to these regulations is critical.
-
Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous chemical waste.
-
Segregate waste streams to avoid incompatible materials reacting with one another. For instance, separate solvent-based solutions from aqueous solutions.[2] Halogenated and non-halogenated solvent wastes should also be kept separate.[2]
-
-
Container Selection and Labeling:
-
Use appropriate, leak-proof, and chemically compatible containers for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
All waste containers must be clearly labeled with a hazardous waste tag. The label should include:
-
The words "Hazardous Waste".[1]
-
The full chemical name, "this compound", and the names of any other components in the waste mixture. Avoid using abbreviations or chemical formulas.[1]
-
The approximate concentration or quantity of each component.
-
The date of waste generation.[1]
-
The name of the principal investigator and the laboratory location (building and room number).[1]
-
-
-
Waste Accumulation and Storage:
-
Store waste containers in a designated, secondary containment area that is clearly marked.
-
Keep containers securely sealed when not in use to prevent spills or evaporation.
-
Do not overfill waste containers; allow for adequate headspace.
-
-
Arranging for Disposal:
-
Contact your institution's EHS or Hazardous Waste Program to schedule a pickup. Do not transport hazardous waste yourself.[3]
-
Complete any required waste disposal forms as per your institution's procedures.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [1][3] Evaporation of chemical waste is also not a permissible disposal method.[3]
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated and disposed of as hazardous waste.
-
Sharps: Needles or other sharps contaminated with this compound should be placed in a designated, puncture-resistant sharps container.
-
Solid Waste: Contaminated lab supplies (e.g., gloves, absorbent pads) should be collected in a designated hazardous waste container.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the defaced container may be disposed of as regular trash, in accordance with institutional policies.[3]
Emergency Spill Procedures
In the event of a spill, evacuate the immediate area and alert your colleagues. If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately. For small spills that you are equipped to handle:
-
Wear appropriate PPE.
-
Contain the spill using absorbent materials.
-
Clean the spill area, working from the outside in.
-
Collect all cleanup materials in a sealed container and label it as hazardous waste.
Data Presentation
While no specific quantitative data for the disposal of this compound is available, general guidelines for laboratory chemical waste accumulation are provided below.
| Waste Type | Storage Container | Key Disposal Considerations |
| This compound (Solid) | Sealed, labeled hazardous waste container | Treat as hazardous chemical waste. |
| This compound (in Solution) | Sealed, labeled hazardous waste container (plastic preferred) | Segregate based on solvent (halogenated vs. non-halogenated, aqueous vs. organic).[1][2] |
| Contaminated Labware | Labeled hazardous waste bag or container | Includes gloves, pipette tips, absorbent pads, etc. |
| Empty Vials | Regular trash (after triple-rinsing) | Rinsate must be collected as hazardous waste; deface original label.[3] |
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures established by your institution's Environmental Health and Safety department.
References
Essential Safety and Logistical Information for Handling BMS-986458
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential guidance for the safe handling, operation, and disposal of BMS-986458, a highly selective and orally active BCL6 PROTAC (Proteolysis Targeting Chimera) degrader. As an investigational compound with potent biological activity, adherence to strict safety protocols is paramount to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound from the primary developer, Bristol Myers Squibb, is not publicly available, information from suppliers of the research compound (MedchemExpress, HY-172736) and general guidelines for handling potent pharmaceutical compounds form the basis of these recommendations. This compound's mechanism involves the targeted degradation of the BCL6 protein by co-opting the cereblon (CRBN) E3 ubiquitin ligase.[1][2] Given its potent and specific biological action, it should be handled as a hazardous substance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for various tasks involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Chemical-resistant gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting (Solid Form) | - Enclosure with engineering controls (e.g., ventilated balance enclosure, powder containment hood)- Chemical-resistant gloves (double-gloving)- Disposable gown- Safety goggles- Face shield- Respiratory protection (e.g., N95 or higher-rated respirator) |
| Solution Preparation and Handling | - Chemical fume hood- Chemical-resistant gloves (double-gloving)- Lab coat or disposable gown- Safety goggles |
| General Laboratory Use | - Chemical-resistant gloves- Lab coat- Safety glasses |
Operational Plans: From Receipt to Disposal
A structured workflow is essential for the safe management of this compound in a laboratory setting.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound is typically supplied as a powder. Recommended storage conditions are outlined below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress product information.[2]
Solution Preparation
Due to the potent nature of this compound, all solution preparations should be performed in a certified chemical fume hood.
In Vitro Studies: this compound is soluble in DMSO at a concentration of 100 mg/mL (159.21 mM), though ultrasonic assistance may be required.[2]
In Vivo Studies: For in vivo applications, the following solvent preparations can be used, with a solubility of at least 2.5 mg/mL:[2]
-
Preparation 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Preparation 2: 10% DMSO and 90% corn oil.[2]
It is recommended to prepare in vivo working solutions fresh on the day of use.[1]
Disposal Plan
All materials that have come into contact with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect in a separate, sealed, and shatter-resistant container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container for hazardous waste.
Labeling: All waste containers must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name: "this compound". Follow all institutional and local regulations for hazardous waste disposal.
Experimental Protocols and Visualizations
Mechanism of Action: BCL6 Degradation
This compound is a heterobifunctional molecule designed to bring the BCL6 protein into proximity with the E3 ubiquitin ligase cereblon (CRBN). This induced proximity leads to the ubiquitination of BCL6, tagging it for degradation by the proteasome.
Caption: Mechanism of this compound-mediated BCL6 protein degradation.
General Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a research laboratory, emphasizing safety and containment at each step.
Caption: Safe handling workflow for this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
